molecular formula C10H11NO5 B1360355 2-Methyl-2-(4-nitrophenoxy)propanoic acid CAS No. 17431-97-9

2-Methyl-2-(4-nitrophenoxy)propanoic acid

Katalognummer: B1360355
CAS-Nummer: 17431-97-9
Molekulargewicht: 225.2 g/mol
InChI-Schlüssel: ZGQMZVWPCVHENS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a small molecule of interest in medicinal chemistry and pharmacological research, particularly concerning its potential as an antidyslipidemic agent . As a bioisostere of clofibric acid, it features a nitro group in place of a chlorine atom, which allows researchers to investigate the electronic and steric requirements for antihyperlipidemic activity . The compound belongs to the fibrate class, which are lipid-modifying agents known to decrease plasma triglycerides and are used therapeutically in the treatment of dyslipidemia and heart disease . The crystal structure of the compound has been determined, revealing how intermolecular hydrogen bonds form centrosymmetric dimers, which are further connected into chains via weak interactions, providing insight into its solid-state properties . It is prepared via a two-step synthesis involving the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-2-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQMZVWPCVHENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938498
Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-97-9
Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17431-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-methyl-2-(p-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17431-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoic acid (CAS No. 17431-97-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a compound of significant interest in the field of metabolic disease research. Drawing from its structural similarity to the fibrate class of drugs, this molecule presents a compelling case for investigation as a potential therapeutic agent for dyslipidemia. This document delves into its chemical identity, synthesis, physicochemical properties, and its putative mechanism of action, offering a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a derivative of propanoic acid characterized by a 4-nitrophenoxy substituent at the C2 position, which also bears two methyl groups. This structural arrangement, particularly the phenoxyisobutyric acid core, positions it as a bioisostere of clofibric acid, a well-known hypolipidemic agent.[1] The introduction of a nitro group in the para position of the phenyl ring is a key modification influencing its electronic properties and potential biological activity.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource
CAS Number 17431-97-9BLDpharm, Hit2Lead
Molecular Formula C₁₀H₁₁NO₅[1]
Molecular Weight 225.20 g/mol [1][2]
IUPAC Name 2-Methyl-2-(4-nitrophenoxy)propanoic acidN/A
Melting Point 396 K (123 °C)[1]
Appearance Yellow solid[1]
Crystal System Monoclinic, C2/c[1]

While comprehensive spectral data is not widely published, the structural characterization has been confirmed through single-crystal X-ray diffraction.[1]

Synthesis and Purification

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis.[1][3][4] This well-established synthetic route offers a reliable method for laboratory-scale production.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Part 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propionate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in butan-2-one or acetonitrile.

  • Addition of Reagent: Stir the mixture at reflux for 2 hours. Subsequently, add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction at reflux temperature for an extended period (e.g., 92 hours), monitoring the progress by thin-layer chromatography (TLC).[5] Additional portions of potassium carbonate and ethyl 2-bromo-2-methylpropionate may be required to drive the reaction to completion.[5]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product, an oily residue, can be purified by distillation under high vacuum (155.5°-156° C./0.05 mm Hg) to yield pure ethyl 2-methyl-2-(4-nitrophenoxy)propionate as a yellow oil.[5]

Part 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Part 1 in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature for several hours (e.g., 3 hours).[1]

  • Acidification: Upon completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with a 10% hydrochloric acid (HCl) solution to protonate the carboxylate.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[1]

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, as a yellow solid.[1] The solid can be further purified by recrystallization.

Synthesis_Workflow A 4-Nitrophenol + Ethyl 2-bromo-2-methylpropionate B Williamson Ether Synthesis (K2CO3, Butan-2-one, Reflux) A->B Reactants C Ethyl 2-Methyl-2-(4-nitrophenoxy)propionate (Intermediate Ester) B->C Yields D Ester Hydrolysis (LiOH or NaOH, THF/MeOH/H2O) C->D Hydrolyzed E 2-Methyl-2-(4-nitrophenoxy)propanoic acid (Final Product) D->E Acidification & Purification PPARa_Signaling Ligand 2-Methyl-2-(4-nitrophenoxy)propanoic acid (Putative Ligand) PPARa PPARα Ligand->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates Response Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Transcription->Response Leads to

Caption: The putative PPARα signaling pathway for 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

While direct binding and activation of PPARα by 2-Methyl-2-(4-nitrophenoxy)propanoic acid have not been explicitly demonstrated in publicly available literature, its structural analogy to known PPARα agonists makes this a highly probable mechanism of action. Further in vitro binding assays and reporter gene assays are warranted to confirm this hypothesis.

Safety and Toxicology

Table 2: Anticipated GHS Hazard Classifications

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Disclaimer: This information is based on a related compound and should be used for preliminary guidance only. A full safety assessment should be conducted before handling 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C. [2]

Future Directions and Applications

2-Methyl-2-(4-nitrophenoxy)propanoic acid represents a promising scaffold for the development of novel hypolipidemic agents. Future research should focus on:

  • Pharmacological Characterization: In-depth studies to confirm its binding affinity and activation potency for PPARα.

  • In Vivo Efficacy: Evaluation of its lipid-lowering effects in animal models of dyslipidemia.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • Toxicological Profiling: Comprehensive safety and toxicity studies to determine its therapeutic window.

The exploration of this and related compounds could lead to the discovery of new therapeutic options for the management of metabolic disorders, which are a growing global health concern.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • PubChem. (n.d.). 2-Methyl-2-[4-(naphthalen-1-yl)phenoxy]propanoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators. ResearchGate. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.
  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. ScienceDirect. Retrieved from [Link]

  • Biocompare. (n.d.). PPAR ALPHA ELISA Kits. Biocompare. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. Retrieved from [Link]

  • PubMed. (n.d.). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a synthetic carboxylic acid derivative belonging to the phenoxyalkanoic acid class of compounds. Its structural architecture, featuring a 4-nitrophenoxy moiety linked to an isobutyric acid core, makes it a subject of significant interest in medicinal chemistry. This compound is a notable bioisostere of clofibric acid, a well-known lipid-lowering agent.

The primary driver for research into this molecule is its potential as an antidyslipidemic agent, designed to modulate lipid profiles.[1][2][3] The fibrate class of drugs, to which this compound is related, are established therapeutic agents used to treat dyslipidemia, a condition implicated in heart disease and diabetic complications.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, and characterization, offering a crucial resource for researchers in drug discovery and development.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure and core identifiers.

Chemical Structure

The molecule consists of a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and an ether oxygen, which in turn connects to a para-substituted nitrophenyl ring.

Caption: Chemical structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Compound Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name 2-Methyl-2-(4-nitrophenoxy)propanoic acid[4][5]
CAS Number 17431-97-9[4][5][6][]
Molecular Formula C₁₀H₁₁NO₅[1][5][6]
Molecular Weight 225.20 g/mol [1][5][6]
SMILES CC(C)(OC1=CC=C([O-])C=C1)C(O)=O[5][6]

Physicochemical and Crystallographic Properties

The physical state and solid-state structure are critical parameters for handling, formulation, and understanding the intermolecular interactions of a compound.

Physical Properties

The compound presents as a solid at room temperature with the following observed properties.

PropertyValueNotesSource(s)
Appearance Yellow solid; forms colorless prismsThe yellow color is typical for nitrophenyl compounds.[2]
Melting Point 396 K (123 °C)Sharp melting point indicative of high purity.[1][2]
Solubility Soluble in dichloromethane, chloroform.Extraction and crystallization solvents.[2]
Crystallographic Data

Single-crystal X-ray diffraction analysis has provided a detailed view of the solid-state structure. The compound crystallizes in a monoclinic system, and its packing is heavily influenced by hydrogen bonding and π-π interactions.[1][2][3] Molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[1][2][3] These dimers are further connected into chains by weak C-H···O interactions.[1][3] The crystal packing is also stabilized by offset π-π stacking between the nitrophenyl rings of adjacent molecules, with a centroid-centroid distance of 3.8643 Å.[1][3]

Crystallographic ParameterValueSource(s)
Crystal System Monoclinic[1][2]
Space Group C2/c[1][2]
Unit Cell Dimensions a = 21.296 Å, b = 7.0348 Å, c = 14.518 Å[1][2]
β = 93.794°[1][2]
Volume (V) 2170.2 ų[1][2]
Z (Molecules/Unit Cell) 8[1][2]

Synthesis and Purification

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is efficiently achieved through a two-step process, beginning with a nucleophilic substitution to form the characteristic ether linkage, followed by hydrolysis.

Synthetic Strategy

The primary synthetic route is a sequential Williamson ether synthesis followed by saponification (ester hydrolysis). This approach is logical and high-yielding. The phenolic proton of 4-nitrophenol is acidic and easily removed by a mild base, creating a potent phenoxide nucleophile. This nucleophile then displaces the bromide from ethyl 2-bromo-2-methylpropionate. The resulting ester is a stable intermediate that can be readily purified before being hydrolyzed to the final carboxylic acid product.

G cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product SM1 4-Nitrophenol Step1 React with K₂CO₃ in Acetonitrile (Reflux) SM1->Step1 SM2 Ethyl 2-bromo-2-methylpropionate SM2->Step1 Intermediate Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate Step1->Intermediate Step2 1. LiOH in THF/MeOH/H₂O 2. Acidify with 10% HCl Intermediate->Step2 Product 2-Methyl-2-(4-nitrophenoxy)propanoic acid Step2->Product

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is adapted from published literature and provides a reliable method for laboratory-scale synthesis.[2]

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

  • To a round-bottom flask, add 4-nitrophenol (1.0 g, 7.19 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.99 g, 14.38 mmol) to acetonitrile (50 mL).

  • Stir the mixture vigorously. Add ethyl 2-bromo-2-methylpropionate (1.68 g, 8.63 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water (100 mL).

  • An oily product will separate. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Dissolve the crude ethyl ester from Step 1 in a 3:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O).

  • Add lithium hydroxide (LiOH) (5 equivalents) to the solution.

  • Stir the mixture at room temperature for 3 hours, or until TLC indicates complete consumption of the starting ester.

  • Carefully add 10% hydrochloric acid (HCl) solution until the pH is acidic (pH ~2-3), which will precipitate the product.

  • Remove the majority of the organic solvents (THF, MeOH) via rotary evaporation.

  • Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting product is a yellow solid. Recrystallization from a suitable solvent system (e.g., chloroform) can be performed to obtain high-purity, crystalline material.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectral data for this exact molecule is not widely published, its features can be reliably predicted based on its functional groups and the analysis of closely related structures.

Predicted ¹H NMR Spectroscopy
  • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.0-8.5 ppm). The two protons ortho to the nitro group will be the most downfield (deshielded) due to the strong electron-withdrawing nature of NO₂. The two protons ortho to the ether oxygen will be slightly more upfield. This will present as a classic AA'BB' splitting pattern.

  • Methyl Protons: A single, sharp peak is expected around ~1.6 ppm, integrating to 6 hydrogens, as the two methyl groups are chemically equivalent.

  • Carboxylic Acid Proton: A very broad singlet will appear far downfield, typically >10 ppm, due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the ~175-185 ppm region.

  • Aromatic Carbons: Four distinct signals are predicted for the aromatic ring. The carbon bearing the nitro group (ipso-C-NO₂) will be significantly downfield, while the carbon attached to the ether oxygen (ipso-C-O) will also be downfield (~160 ppm). The other two aromatic carbons will appear in the typical ~115-130 ppm range.

  • Quaternary Carbons: The quaternary carbon of the isobutyrate moiety, bonded to the ether oxygen, will be found around ~80 ppm.

  • Methyl Carbons (CH₃): A single signal for the two equivalent methyl carbons is expected in the aliphatic region, around ~25 ppm.

Predicted Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ corresponding to the methyl C-H bonds.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between ~1700 cm⁻¹ and ~1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong, characteristic peaks: an asymmetric stretch around ~1520 cm⁻¹ and a symmetric stretch around ~1350 cm⁻¹.

  • C-O Stretch (Ether & Acid): Strong absorptions in the fingerprint region, ~1250-1050 cm⁻¹, corresponding to the aryl-ether and acid C-O bonds.

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a well-defined molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The compound's solid-state structure is elegantly organized by a network of hydrogen bonds and π-π stacking interactions, which are crucial for its physical properties. As a bioisostere of the fibrate class of drugs, it represents a valuable scaffold for the development of new therapeutic agents for treating dyslipidemia and related metabolic disorders. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). Supporting information for 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, PMID: 21581242. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a synthetic carboxylic acid with potential applications in drug discovery, particularly in the area of metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and the scientific rationale behind its design as a potential therapeutic agent.

Introduction: The Scientific Rationale and Discovery

2-Methyl-2-(4-nitrophenoxy)propanoic acid, with the chemical formula C₁₀H₁₁NO₅, emerged from the continued scientific interest in the fibric acid pharmacophore.[1][2][3] Fibrates are a class of drugs that have been used for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids (fats) in the blood, such as high cholesterol and triglycerides.[4] The initial discovery that ethyl chlorophenoxyisobutyrate possessed hypolipidemic properties spurred extensive research into related structures.[1][5]

The title compound was synthesized as a bioisostere of clofibric acid, a well-known fibrate.[1] In drug design, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. In this case, the chlorine atom in clofibric acid is replaced by a nitro group. The synthesis and crystallographic characterization of 2-Methyl-2-(4-nitrophenoxy)propanoic acid were first reported by Navarrete-Vázquez, G., et al. in 2008, with the primary goal of investigating its potential as an antidyslipidemic agent.[1][2][3]

Synthesis and Mechanism

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is achieved through a two-step process that begins with a Williamson ether synthesis, followed by the hydrolysis of the resulting ester.[1][2][3] This classical and reliable method in organic chemistry allows for the efficient formation of the ether linkage, which is central to the structure of this compound.

Step 1: Williamson Ether Synthesis

The first step involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate.[1][2] This is a nucleophilic substitution reaction (S_N2) where the phenoxide ion, generated in situ from 4-nitrophenol in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide ion.[6] Potassium carbonate is a commonly used base for this transformation as it is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-nitrophenol 4-Nitrophenol intermediate_ester Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate 4-nitrophenol->intermediate_ester ethyl_2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate ethyl_2-bromo-2-methylpropionate->intermediate_ester K2CO3 K₂CO₃, Acetonitrile reflux Reflux, 8h

Caption: Step 1: Williamson Ether Synthesis of the Intermediate Ester.

Step 2: Ester Hydrolysis

The second step is the hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid.[1][2] This is typically achieved by treating the ester with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with an acid, such as hydrochloric acid (HCl), protonates the carboxylate to give the final product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Ester_Hydrolysis cluster_reactant Reactant cluster_conditions Conditions cluster_product Product intermediate_ester Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate final_product 2-Methyl-2-(4-nitrophenoxy)propanoic acid intermediate_ester->final_product hydrolysis_conditions 1. LiOH, THF/MeOH/H₂O 2. 10% HCl

Caption: Step 2: Hydrolysis of the Ester to the Carboxylic Acid.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Navarrete-Vázquez, G., et al. (2008).[1]

Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

  • To a solution of 4-nitrophenol (1.0 g, 7.19 mmol) in acetonitrile, add potassium carbonate (1.99 g, 14.38 mmol).

  • To this mixture, add ethyl 2-bromo-2-methylpropionate (1.12 mL, 7.19 mmol) dropwise.

  • Stir the reaction mixture and heat under reflux for 8 hours.

  • After cooling to room temperature, pour the mixture into cold water.

  • The resulting oil is the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.

Step 2: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Treat the crude oil from Step 1 with a 3:2:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide (LiOH) (5 equivalents) to the mixture.

  • Stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture with a 10% HCl solution.

  • Remove most of the organic solvents under reduced pressure.

  • Extract the partly solid residue with dichloromethane (CH₂Cl₂) (3 x 30 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a yellow solid.

  • The solid can be further purified by recrystallization from chloroform to obtain single crystals.

Structural Characterization and Physicochemical Properties

A thorough characterization of a synthesized compound is crucial for confirming its identity, purity, and for understanding its chemical behavior.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₀H₁₁NO₅[1][2]
Molecular Weight 225.20 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 123 °C (396 K)[1]
CAS Number 943-45-3[7]
Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed information about the three-dimensional structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[1] The compound crystallizes in the monoclinic space group C2/c. In the crystal, molecules are linked into centrosymmetric dimers by intermolecular O—H···O hydrogen bonds, and these dimers are further connected into chains by weak C—H···O interactions.[1][2] The crystal packing is also stabilized by offset π–π interactions between adjacent benzene rings.[1][2]

Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the nitro-substituted ring would likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The six equivalent protons of the two methyl groups would appear as a sharp singlet further upfield (around 1.5-2.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (typically >10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for all ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. One would expect to see signals for the quaternary carbons (the one bearing the methyl groups and the one attached to the ether oxygen), the aromatic carbons (with the carbon attached to the nitro group being the most downfield), the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), and the methyl carbons (in the upfield region, around 20-30 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹. The C-O-C stretch of the ether linkage would likely be observed in the 1200-1300 cm⁻¹ region. Strong absorptions corresponding to the nitro group (N-O stretches) would be present around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the ether bond.

Biological Activity and Therapeutic Potential

The primary interest in 2-Methyl-2-(4-nitrophenoxy)propanoic acid lies in its potential as an antidyslipidemic agent.[1][2][3] This is based on its structural similarity to fibrates, which are known to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7]

Mechanism of Action of Fibrates

PPARα is a nuclear receptor that acts as a transcription factor. Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to an increase in the transcription of genes involved in fatty acid transport and oxidation, and a decrease in the expression of genes involved in inflammation. The net effect is a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.

PPARa_Mechanism Fibrate Fibrate (e.g., 2-Methyl-2-(4-nitrophenoxy)propanoic acid) PPARa PPARα Fibrate->PPARa PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Biological_Effects ↓ Triglycerides ↑ HDL Cholesterol ↓ Inflammation Gene_Transcription->Biological_Effects

Caption: Simplified Mechanism of Action of Fibrates via PPARα Activation.

Potential of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

While specific in-vitro or in-vivo studies on the antidyslipidemic activity of 2-Methyl-2-(4-nitrophenoxy)propanoic acid are not publicly available, its design as a clofibric acid analogue suggests that it is a candidate for PPARα activation.[1] The replacement of the chloro group with a nitro group can influence the electronic properties and binding affinity of the molecule to the PPARα ligand-binding pocket. Further research, including in-vitro binding assays and in-vivo studies in animal models of dyslipidemia, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a rationally designed molecule with a clear synthetic pathway and a solid structural foundation. Its identity as a bioisostere of clofibric acid places it within the important class of fibrate-like compounds with potential for the treatment of metabolic disorders. While detailed biological activity and comprehensive spectroscopic data are yet to be widely published, this technical guide provides a thorough compilation of the currently available information. It is hoped that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic promise of this and related compounds.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Navarrete-Vázquez, G., Villalobos-Molina, R., Estrada-Soto, S., Ortiz-Andrade, R., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. SciSpace. [Link]

  • Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate. Nature, 194, 948–949. [Link]

  • Sigma-Aldrich. (n.d.). 2-(4-Nitrophenyl)propionic acid.
  • IUCr. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-METHYL-2-PHENOXY-PROPIONIC ACID.
  • Gotoh, Y., et al. (2012). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 53(1), 34-43. [Link]

Sources

An In-Depth Technical Guide to Investigating the Antidyslipidemic Properties of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dyslipidemia, characterized by aberrant levels of circulating lipids, is a cornerstone of cardiovascular disease pathogenesis. The fibrate class of drugs has long been a therapeutic option, primarily through their action as peroxisome proliferator-activated receptor alpha (PPARα) agonists. This technical guide focuses on 2-Methyl-2-(4-nitrophenoxy)propanoic acid , a structural analog and bioisostere of clofibric acid, and lays out a comprehensive framework for its investigation as a potential novel antidyslipidemic agent.[1][2] While its activity is posited, a detailed characterization is lacking in current literature. This document provides the necessary theoretical background, synthesis protocols, and detailed, field-proven experimental methodologies for a thorough evaluation of its mechanism of action and in vivo efficacy. We present a roadmap for researchers to elucidate the therapeutic potential of this compound, from initial synthesis to preclinical assessment.

Introduction: The Rationale for Investigating 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The global burden of atherosclerotic cardiovascular disease necessitates the continued development of effective lipid-modifying therapies. Fibrates address a specific niche in dyslipidemia management by primarily targeting elevated triglycerides and low high-density lipoprotein (HDL) cholesterol.[2] Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that governs the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3][4]

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a compound of interest due to its structural similarity to established fibrates like clofibric acid.[2] The substitution of a nitro group for the chlorine atom presents an intriguing modification that warrants a full investigation of its antidyslipidemic properties.[2] This guide provides the scientific and methodological foundation for such an undertaking.

Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The synthesis of the title compound is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.[1][2][5]

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propionate

This initial step involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate.[6]

  • Reaction:

    • A mixture of 4-nitrophenol (1 mol), anhydrous potassium carbonate (1.5 mol), and butan-2-one (1 liter) is stirred at reflux for 2 hours.

    • Ethyl 2-bromo-2-methylpropionate (1.5 mol) is then added, and the mixture is refluxed for an additional 92 hours.

    • To drive the reaction to completion, an additional 0.5 mol of potassium carbonate and 0.5 mol of ethyl 2-bromo-2-methylpropionate are added, followed by another 20 hours of reflux.

  • Work-up and Purification:

    • The reaction mixture is filtered, and the solvent is evaporated under vacuum.

    • The residue is dissolved in diethyl ether and extracted multiple times with 1 N aqueous sodium hydroxide solution.

    • The ethereal layer is washed until neutral, dried over anhydrous sodium sulfate, and evaporated to yield the crude product.

    • Purification by vacuum distillation yields pure ethyl 2-methyl-2-(4-nitrophenoxy)propionate.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]

  • Reaction:

    • The crude ethyl ester is treated with a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (3:2:1 v/v/v).

    • An excess of lithium hydroxide (LiOH, 5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.

  • Work-up and Purification:

    • A 10% hydrochloric acid (HCl) solution is added to acidify the mixture.

    • The organic solvents are removed in vacuo.

    • The resulting residue can be further purified by recrystallization to obtain the final product.

Hypothesized Mechanism of Action: PPARα Agonism

Based on its structural similarity to the fibrate class of drugs, 2-Methyl-2-(4-nitrophenoxy)propanoic acid is hypothesized to exert its antidyslipidemic effects through the activation of PPARα.[2]

The PPARα Signaling Pathway

PPARα is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[7] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in:

  • Fatty Acid Catabolism: Upregulation of genes for fatty acid uptake, mitochondrial β-oxidation, and ketogenesis.[4]

  • Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, and apolipoproteins A-I and A-II, key components of HDL.

  • Inflammation: PPARα activation can also exert anti-inflammatory effects.

The proposed mechanism of action is depicted in the following diagram:

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Compound 2-Methyl-2-(4-nitrophenoxy) propanoic acid Compound_Cytoplasm Compound Compound->Compound_Cytoplasm Cellular Uptake PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change & Nuclear Translocation Compound_Cytoplasm->PPARa_RXR_inactive Ligand Binding & Activation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Target_Genes->Lipid_Metabolism Leads to

Figure 1: Hypothesized PPARα Signaling Pathway

In Vitro Evaluation Protocols

A series of in vitro assays are essential to confirm the hypothesized mechanism of action and to determine the potency and selectivity of the compound.

PPARα Activation Assay

This assay directly measures the ability of the compound to activate the PPARα receptor. A common method is a cell-based reporter gene assay.

  • Principle: Cells are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by the test compound drives the expression of luciferase, which can be quantified.

  • Protocol:

    • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

    • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

    • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (e.g., 0.01 µM to 100 µM) and a known PPARα agonist (e.g., GW7647) as a positive control.

    • Incubation: Incubate for 18-24 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

In Vitro Lipoprotein Metabolism Assay

This assay assesses the effect of the compound on lipoprotein metabolism in a relevant cell line, such as the human hepatoma cell line HepG2.

  • Principle: HepG2 cells are treated with the compound, and changes in the secretion of key apolipoproteins and lipids are measured.

  • Protocol:

    • Cell Culture: Culture HepG2 cells to near confluence in 6-well plates.

    • Compound Treatment: Treat the cells with the test compound at various concentrations for 48-72 hours.

    • Sample Collection: Collect the cell culture medium and cell lysates.

    • Biochemical Analysis:

      • Measure the concentration of apolipoprotein A-I (ApoA-I) and apolipoprotein B (ApoB) in the medium using ELISA.[8]

      • Quantify triglyceride and cholesterol levels in the cell lysates and medium using commercially available enzymatic kits.[9]

  • Data Analysis: Compare the levels of apolipoproteins and lipids in treated cells to untreated controls.

In Vivo Efficacy Evaluation

Animal models are crucial for evaluating the antidyslipidemic efficacy and overall physiological effects of the compound.

High-Fat Diet-Induced Dyslipidemia Model in Rodents

This is a widely used and translationally relevant model.[10]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable models.[10][11]

  • Induction of Dyslipidemia:

    • Acclimatize the animals for one week with a standard chow diet.

    • Switch the animals to a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia.

  • Experimental Design:

    • Group 1: Normal control (standard diet).

    • Group 2: HFD control (HFD + vehicle).

    • Group 3: Positive control (HFD + a known fibrate, e.g., fenofibrate).

    • Groups 4-6: Test groups (HFD + 2-Methyl-2-(4-nitrophenoxy)propanoic acid at low, medium, and high doses).

  • Dosing: Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

  • Workflow Diagram:

InVivo_Workflow cluster_groups Treatment Groups Start Acclimatization (1 week, Standard Diet) HFD_Induction High-Fat Diet Induction (8-12 weeks) Start->HFD_Induction Grouping Randomization into Groups (n=8-10 per group) HFD_Induction->Grouping Treatment Daily Oral Gavage (4-6 weeks) Grouping->Treatment Group1 Normal Control Group2 HFD Control Group3 Positive Control Group4 Test Compound Endpoint Endpoint Analysis Treatment->Endpoint

Figure 2: In Vivo Experimental Workflow
Endpoint Analysis

At the end of the treatment period, the following parameters should be assessed:

  • Body and Organ Weights: Record the final body weight and the weights of the liver and adipose tissue.

  • Biochemical Analysis of Serum:

    • Collect blood via cardiac puncture after an overnight fast.

    • Separate serum and analyze for:

      • Total Cholesterol (TC)

      • Triglycerides (TG)

      • High-Density Lipoprotein Cholesterol (HDL-C)

      • Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

    • Standard enzymatic colorimetric assay kits are suitable for these measurements.[12]

  • Histopathology of the Liver:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between groups.

Table 1: Example In Vitro PPARα Activation Data
CompoundEC50 (µM)Max Activation (% of Control)
Positive Control (GW7647)0.05100
2-Methyl-2-(4-nitrophenoxy)propanoic acidTBDTBD
TBD = To be determined
Table 2: Example In Vivo Lipid Profile Data (mg/dL)
GroupTCTGHDL-CLDL-C
Normal ControlValueValueValueValue
HFD ControlValueValueValueValue
Positive ControlValueValueValueValue
Test Compound (Low Dose)ValueValueValueValue
Test Compound (Medium Dose)ValueValueValueValue
Test Compound (High Dose)ValueValueValueValue
Values to be presented as mean ± SEM

Safety and Toxicological Considerations

Preliminary safety and toxicology information for 2-Methyl-2-(4-nitrophenyl)propanoic acid indicates that it may cause skin, eye, and respiratory irritation.[13] A comprehensive toxicological profile should be established, including acute and repeated-dose toxicity studies in rodents. The parent compound, propanoic acid, has moderate to low acute oral toxicity in animal models.[14] Standard safety protocols should be followed during handling and administration.[12]

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid represents a promising candidate for a novel antidyslipidemic agent based on its structural relationship to the fibrate class of drugs. This technical guide provides a robust and comprehensive framework for its synthesis and preclinical evaluation. The detailed protocols for in vitro and in vivo studies will enable researchers to thoroughly characterize its mechanism of action, efficacy, and safety profile. The successful execution of these studies will be a critical step in determining the therapeutic potential of this compound for the management of dyslipidemia.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2261. [Link]

  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]

  • Belayneh, Y. M., Birhanu, Z., Birru, E. M., & Getenet, G. (2019). Evaluation of in vivo antidiabetic, antidyslipidemic and in vitro antioxidant activities of hydromethanolic root extract of Datura stramonium L. (Solanaceae). Journal of experimental pharmacology, 11, 29–39. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 781898, 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

  • Wikipedia contributors. (2023, November 28). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. [Link]

  • Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor alpha target genes. PPAR research, 2010, 612089. [Link]

  • Rani, P., & Kalaivani, M. (2022). Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemical analysis of Morus Rubra (red mulberry) fresh fruits. MOJ Biorg Org Chem, 6(3), 64-70. [Link]

  • Rekha, M. S., & S. S., S. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology, 14(12), 6549-6555. [Link]

  • Abdel-Zaher, A. O., Abdel-Hady, R. H., Mahmoud, M. M., & Farrag, M. M. (2011). Role of PPARα and its agonist in renal diseases. PPAR research, 2011, 138139. [Link]

  • Wilson, T. M., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 48(12), 3981–3984. [Link]

  • Yetukuri, L., et al. (2007). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of lipid research, 48(11), 2364–2376. [Link]

  • Jialal, I., & Singh, G. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]

  • Iqbal, M. S., et al. (2018). Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches. Drug design, development and therapy, 12, 2231–2243. [Link]

  • Wolf, C. J., et al. (2014). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 323, 1–13. [Link]

  • Phetlhu, D. L., & Prakaisin, K. (2019). High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats. Artery research, 24, 45–50. [Link]

  • Reyes-Farias, M., et al. (2019). High fat high sucrose diet-induced dyslipidemia in guinea pigs. Journal of applied physiology (Bethesda, Md. : 1985), 127(3), 739–749. [Link]

  • Aslam, M., et al. (2023). A Study of Antioxidant, Antihyperlipidemic, and Anti-Glycation Effects of Alkylsulfonic Acids with Quinobenzothiazinyl Substituents: In Vitro and In Silico Investigations. Molecules, 28(8), 3505. [Link]

  • Cell Biolabs, Inc. (n.d.). Lipoprotein Metabolism. [Link]

  • Crawford, P. (2006). What are effective medication combinations for dyslipidemia?. The Journal of family practice, 55(7), 617–619. [Link]

  • Ren, J., et al. (2006). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. The Journal of biological chemistry, 281(46), 35035–35043. [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]

  • Al-Snafi, A. E. (2023). Phytochemical analysis and evaluation of anti-hyperlipidaemic effect for ethanolic leaf extract of Equisetum ramosissimum L.: in vivo study on rats' models. Pharmacia, 70(3), 727-735. [Link]

  • Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International journal of molecular sciences, 25(20), 12093. [Link]

  • Arai, H., et al. (2018). Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia. Journal of atherosclerosis and thrombosis, 25(9), 775–792. [Link]

  • Toth, P. P., et al. (2021). The ins and outs of lipoprotein(a) assay methods. Journal of clinical lipidology, 15(5), 651–659. [Link]

  • Eleazu, C. O., et al. (2014). Reference values for the serum lipid profile of albino rats (Rattus norvegicus) of varied ages and sexes. Comparative clinical pathology, 23(5), 1437-1443. [Link]

  • Grygielska, J., et al. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. International journal of molecular sciences, 22(19), 10545. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of chemical information and modeling, 60(3), 1594–1606. [Link]

  • Preclinical experiments involving PPARα agonists consist of in vitro... | Download Scientific Diagram. (n.d.). [Link]

  • Li, Y., et al. (2024). Animal Model Screening for Hyperlipidemic ICR Mice. Biological & pharmaceutical bulletin, 47(2), 227–235. [Link]

  • A Phase 1, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of LIB003 in Patients with Hypercholesterolemia. (n.d.). [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. [Link]

  • Schematic view of the PPARα structure. Domain structure of the PPARα... | Download Scientific Diagram. (n.d.). [Link]

  • Gudeta, T. T., et al. (2023). Evaluation of the antidyslipidemic and nephroprotective effect of methanolic seed extract of Lepidium sativum on male Swiss albino mice fed on deep fried palm oil. Frontiers in pharmacology, 14, 1240417. [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
  • DeMelo, A. S., & P. L., J. (2014). Screening and Treatment of Pediatric Dyslipidemias. U.S. Pharmacist, 39(5), 52-56. [Link]

  • Wang, Y., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Experimental and therapeutic medicine, 12(3), 1545–1550. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Propanoic acid: Human health tier II assessment. [Link]

Sources

An In-depth Technical Guide on the Evaluation of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). Drawing from established principles in medicinal chemistry and molecular pharmacology, this document details the scientific rationale, experimental design, and in-depth protocols for researchers, scientists, and drug development professionals. The guide emphasizes the importance of a multi-faceted approach, from chemical synthesis to a suite of in vitro assays, to thoroughly characterize the compound's activity and selectivity profile across PPAR isotypes α, γ, and δ. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical resource for the investigation of novel PPAR modulators.

Introduction: The Therapeutic Promise of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1] The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), are expressed in various tissues and have distinct physiological functions, making them attractive therapeutic targets for a range of metabolic and inflammatory diseases.[1][2]

  • PPARα , highly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid catabolism.[2] Its activation leads to increased β-oxidation of fatty acids, thereby lowering plasma triglyceride levels. Fibrate drugs, such as fenofibrate and gemfibrozil, are PPARα agonists used in the treatment of dyslipidemia.[2]

  • PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.[3] The thiazolidinedione class of drugs, including rosiglitazone and pioglitazone, are selective PPARγ agonists used to treat type 2 diabetes.[4]

  • PPARδ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle, and has been investigated for its potential in treating metabolic syndrome.[5]

The therapeutic success of existing PPAR modulators has spurred significant interest in the discovery of new compounds with improved efficacy, selectivity, and safety profiles.[1]

2-Methyl-2-(4-nitrophenoxy)propanoic Acid: A Fibrate Analogue of Interest

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a structural analogue of clofibric acid, the active metabolite of the first-generation fibrate, clofibrate.[6] The core structure, a phenoxyisobutyric acid, is a well-established pharmacophore for PPARα activation.[7] The introduction of a nitro group at the 4-position of the phenyl ring presents an interesting modification that could alter the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for the different PPAR isotypes. This compound has been noted for its potential antidyslipidemic activity, a hallmark of PPARα activation.[6][8] However, a comprehensive characterization of its activity on all three PPAR isotypes is crucial to fully understand its pharmacological profile.

This guide outlines a systematic approach to synthesize and evaluate 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a PPAR modulator. The workflow is designed to first confirm its interaction with PPARs and then to delineate its specific activity and selectivity.

Experimental_Workflow Figure 1: Overall Experimental Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Synthesis Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid Luciferase PPAR Transactivation Assay (Luciferase Reporter) Synthesis->Luciferase Initial Screening (Activity & Potency) Binding Competitive Binding Assay Luciferase->Binding Confirmation of Direct Binding (Affinity) qPCR Target Gene Expression Analysis (qPCR) Luciferase->qPCR Cellular Activity Confirmation (Target Gene Regulation)

Caption: Figure 1: Overall Experimental Workflow

Chemical Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The synthesis of the target compound is a two-step process involving the formation of the ethyl ester precursor followed by its hydrolysis to the carboxylic acid.[6][9]

Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

This step involves a Williamson ether synthesis between 4-nitrophenol and ethyl 2-bromo-2-methylpropionate.[9]

Protocol:

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or butan-2-one, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at reflux for 2 hours.

  • Add ethyl 2-bromo-2-methylpropionate (1.5 eq) to the reaction mixture and continue to reflux for an extended period (e.g., 92 hours, monitoring by TLC is recommended).[9]

  • If the reaction is incomplete, an additional portion of potassium carbonate (0.5 eq) and ethyl 2-bromo-2-methylpropionate (0.5 eq) can be added, followed by further refluxing (e.g., 20 hours).[9]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by dissolving it in diethyl ether, washing with 1 N aqueous sodium hydroxide solution to remove unreacted 4-nitrophenol, followed by washing with water until neutral.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ethyl ester as an oil.[9]

Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The final step is the saponification of the ethyl ester.[6]

Protocol:

  • Dissolve the ethyl 2-methyl-2-(4-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1N HCl) to a pH of 1-2 to precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

In Vitro Evaluation of PPAR Modulatory Activity

A tiered approach is recommended to characterize the interaction of 2-Methyl-2-(4-nitrophenoxy)propanoic acid with the PPAR isotypes.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is a robust method to determine if the compound can activate the PPARs and to quantify its potency (EC50) and efficacy. The principle involves the use of a host cell line (e.g., HepG2, a human hepatoma cell line) transiently transfected with two plasmids: an expression vector for the full-length PPAR isotype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[10][11]

Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transfection, seed the cells in 96-well plates.

    • Co-transfect the cells with a PPAR expression plasmid (e.g., pSG5-hPPARα, pSG5-hPPARγ, or pSG5-hPPARδ) and a PPRE-luciferase reporter plasmid (e.g., pPPRE-tk-luc) using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.[10]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing 2% charcoal-stripped FBS.

    • Treat the cells with a range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

    • Include positive controls: a selective PPARα agonist (e.g., GW7647), a selective PPARγ agonist (e.g., rosiglitazone), and a selective PPARδ agonist (e.g., GW501516).[12][13]

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells.[10]

    • Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.[14][15]

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterPPARα Agonist (GW7647)PPARγ Agonist (Rosiglitazone)PPARδ Agonist (GW501516)
EC50 ~6 nM[12][16]~43-60 nM[17][18]~1 nM[13][19][20]
Selectivity >100-fold vs PPARγ/δ[16]Selective for PPARγ[17]>1000-fold vs PPARα/γ[13]
Table 1: Reference EC50 Values for Selective PPAR Agonists

digraph "Luciferase_Assay" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Principle of the PPAR Luciferase Reporter Assay"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Cell" { label = "Host Cell (e.g., HepG2)"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"];

subgraph "cluster_Nucleus" {
  label = "Nucleus";
  style = "filled";
  color = "#FFFFFF";

  PPAR [label="PPAR Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
  RXR [label="RXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
  PPRE [label="PPRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
  Luciferase [label="Luciferase Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  mRNA [label="Luciferase mRNA", shape=note, fillcolor="#FFFFFF"];
  
  PPRE -> Luciferase [style=invis];
  PPAR -> PPRE;
  RXR -> PPRE;
}

subgraph "cluster_Cytoplasm" {
  label = "Cytoplasm";
  style = "filled";
  color = "#FFFFFF";
  
  LuciferaseProtein [label="Luciferase Protein", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Light [label="Light Emission", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];
}

mRNA -> LuciferaseProtein [label="Translation"];

}

Ligand [label="Test Compound\n(e.g., 2-Methyl-2-(4-nitrophenoxy)propanoic acid)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Ligand -> PPAR [label="Binding & Activation"]; Luciferase -> mRNA [label="Transcription"]; LuciferaseProtein -> Light [label="Reaction with Substrate"]; }

Caption: Figure 2: Principle of the PPAR Luciferase Reporter Assay

Competitive Binding Assay

This assay directly measures the binding affinity of the test compound to the PPAR ligand-binding domain (LBD). It is based on the principle of competition between the unlabeled test compound and a labeled ligand (radiolabeled or fluorescently labeled) for binding to the PPAR-LBD.[21]

Protocol:

  • Reagents:

    • Purified recombinant PPAR-LBD (α, γ, or δ).

    • A high-affinity labeled ligand for each PPAR isotype (e.g., a radiolabeled agonist).

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, incubate a fixed concentration of the PPAR-LBD with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

  • Detection:

    • Separate the bound from the free labeled ligand using a suitable method (e.g., filtration for radioligands, or fluorescence polarization for fluorescent ligands).[21]

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

Target Gene Expression Analysis (qPCR)

To confirm that the activation of PPARs by the test compound leads to the regulation of endogenous target genes in a cellular context, quantitative real-time PCR (qPCR) can be performed.

Protocol:

  • Cell Treatment:

    • Treat a relevant cell line (e.g., HepG2 for PPARα, or differentiated 3T3-L1 adipocytes for PPARγ) with the test compound at a concentration around its EC50 value determined from the luciferase assay.

    • Include vehicle and positive controls.

  • RNA Extraction and cDNA Synthesis:

    • After an appropriate incubation period (e.g., 24 hours), harvest the cells and extract total RNA.

    • Synthesize first-strand cDNA from the RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using primers specific for known PPAR target genes and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[7][22]

    • The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][22]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the fold change in gene expression induced by the test compound to that of the positive control.

Target GenePPAR IsotypeForward Primer Sequence (5' to 3')Reverse Primer Sequence (5' to 3')Reference
CPT1A PPARαGATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGC[23]
PDK4 PPARα(Not specified in results)(Not specified in results)[11][24]
PPARA PPARαTCGGCGAGGATAGTTCTGGAAGGACCACAGGATAAGTCACCGAG[7]
Table 2: Example qPCR Primers for Human PPARα Target Genes

digraph "qPCR_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Workflow for qPCR Analysis of PPAR Target Gene Expression"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

CellTreatment [label="1. Cell Treatment\n(e.g., HepG2 cells + Test Compound)"]; RNA_Extraction [label="2. Total RNA Extraction"]; cDNA_Synthesis [label="3. cDNA Synthesis\n(Reverse Transcription)"]; qPCR_Reaction [label="4. qPCR Reaction\n(Target & Housekeeping Gene Primers)"]; Data_Analysis [label="5. Data Analysis\n(ΔΔCt Method)"];

CellTreatment -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR_Reaction; qPCR_Reaction -> Data_Analysis; }

Caption: Figure 3: Workflow for qPCR Analysis of PPAR Target Gene Expression

Discussion and Future Directions

The systematic evaluation outlined in this guide will provide a comprehensive pharmacological profile of 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a PPAR modulator. The results from the luciferase transactivation assays will reveal its potency and efficacy for each PPAR isotype, while the competitive binding assays will confirm direct interaction and determine its binding affinity. The qPCR analysis will validate its activity on endogenous target genes in a cellular context.

Based on the initial findings, several avenues for further investigation may be pursued:

  • Selectivity Profiling: If the compound shows activity on multiple PPAR isotypes, further studies to quantify its selectivity are warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the phenyl ring or the propanoic acid moiety can provide insights into the structural requirements for optimal activity and selectivity.

  • In Vivo Studies: If the in vitro profile is promising, evaluation in animal models of dyslipidemia, diabetes, or other metabolic disorders will be the next logical step to assess its therapeutic potential.

  • Safety and Toxicity Profiling: Early assessment of cytotoxicity and other potential off-target effects is crucial for any compound intended for therapeutic development.

By following the rigorous experimental framework presented in this guide, researchers can effectively characterize novel compounds like 2-Methyl-2-(4-nitrophenoxy)propanoic acid and contribute to the development of the next generation of PPAR modulators.

References

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC. (n.d.). Retrieved from [Link]

  • Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC. (n.d.). Retrieved from [Link]

  • PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) | HP226273 | OriGene Technologies, Inc. (n.d.). Retrieved from [Link]

  • (A) Luciferase reporter assay performed on HepG2 transiently... (n.d.). Retrieved from [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (n.d.). Retrieved from [Link]

  • Cpt1a Mouse qPCR Primer Pair (NM_013495) | MP201754 | OriGene Technologies Inc. (n.d.). Retrieved from [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC. (n.d.). Retrieved from [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC. (n.d.). Retrieved from [Link]

  • GW501516 - Wikipedia. (n.d.). Retrieved from [Link]

  • Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC. (n.d.). Retrieved from [Link]

  • Two steps, one ligand: How PPARγ binds small molecule agonists - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate - PrepChem.com. (n.d.). Retrieved from [Link]

  • CPT1A Human qPCR Primer Pair (NM_001876) | HP234003 | OriGene Technologies Inc. (n.d.). Retrieved from [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. (n.d.). Retrieved from [Link]

  • Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators - PubMed. (n.d.). Retrieved from [Link]

  • Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed. (n.d.). Retrieved from [Link]

  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC. (n.d.). Retrieved from [Link]

  • PPARgamma-agonist rosiglitazone increases number and migratory activity of cultured endothelial progenitor cells - PubMed. (n.d.). Retrieved from [Link]

  • Osthole Activates FGF21 Expression by Mediating Activation of ATF4 in Human Hepatocyte HepG2 Cells - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • PPAR-gamma - Proteopedia, life in 3D. (n.d.). Retrieved from [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway) - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a compound of significant interest in medicinal chemistry. As a bioisostere of clofibric acid, understanding its three-dimensional structure is pivotal for researchers and professionals engaged in the development of novel antidyslipidemic agents. This document delves into the experimental methodologies for its synthesis and crystallization, presents a detailed analysis of its crystal structure, and discusses the key intermolecular forces that govern its solid-state architecture.

Introduction: The Significance of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

2-Methyl-2-(4-nitrophenoxy)propanoic acid, with the chemical formula C₁₀H₁₁NO₅, belongs to the class of fibric acid derivatives. Fibrates are a well-established group of drugs used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular diseases.[1][2] The therapeutic effects of fibrates are primarily mediated through their interaction with peroxisome proliferator-activated receptors (PPARs).[2]

The title compound is of particular interest as it is a bioisostere of clofibric acid, where a nitro group replaces the chlorine atom.[1] This substitution can significantly influence the electronic and steric properties of the molecule, potentially altering its binding affinity to target receptors and its overall pharmacological profile. A thorough understanding of its crystal structure provides critical insights into its molecular conformation and the non-covalent interactions that can be exploited in rational drug design.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis and subsequent crystallization of 2-Methyl-2-(4-nitrophenoxy)propanoic acid are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The causality behind each step is explained to ensure reproducibility and a deep understanding of the process.

Synthesis Pathway

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is achieved through a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.[1][3]

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Intermediate_Ester Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate 4-Nitrophenol->Intermediate_Ester K2CO3, Acetonitrile, Reflux Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate->Intermediate_Ester Final_Product 2-Methyl-2-(4-nitrophenoxy)propanoic acid Intermediate_Ester->Final_Product LiOH, THF/MeOH/H2O

Caption: Synthetic route for 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

  • A mixture of 4-nitrophenol (1.0 g, 4.44 mmol) and potassium carbonate (1.22 g, 8.88 mmol) in acetonitrile is prepared. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion.

  • To this mixture, ethyl 2-bromo-2-methylpropionate (1.04 ml, 6.66 mmol) is added dropwise.[3] This electrophilic alkyl halide reacts with the phenoxide in an Sₙ2 reaction.

  • The reaction mixture is stirred and heated under reflux for 8 hours to ensure the completion of the reaction.[3]

  • After cooling, the mixture is poured into cold water, leading to the precipitation of the oily product.[3]

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • The resulting oil is treated with a solvent mixture of THF/MeOH/H₂O (3:2:1). This solvent system is chosen for its ability to dissolve both the organic ester and the inorganic base.

  • Lithium hydroxide (5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.[3] LiOH is a strong base that effectively hydrolyzes the ethyl ester to the corresponding carboxylic acid.

  • A 10% HCl solution is added to neutralize the excess LiOH and protonate the carboxylate, leading to the precipitation of the final product.[3]

  • The organic solvents are removed under reduced pressure. The resulting solid residue is extracted with dichloromethane (3 x 10 ml).

  • The combined organic layers are dried with anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield a yellow solid.[3]

Step 3: Single Crystal Growth

Single crystals suitable for X-ray diffraction are obtained from a chloroform solution.[3] The choice of solvent is critical as it allows for the slow evaporation required for the ordered arrangement of molecules into a crystal lattice.

Crystal Structure Analysis

The crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid was determined by single-crystal X-ray diffraction.[3] This technique provides precise information about the arrangement of atoms in the crystal, including bond lengths, bond angles, and the overall packing of the molecules.

Crystallographic Data

The key crystallographic parameters are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₀H₁₁NO₅
Molecular Weight225.20 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.296 (3)
b (Å)7.0348 (9)
c (Å)14.518 (2)
β (°)93.794 (2)
Volume (ų)2170.2 (5)
Z8
Temperature (K)294 (2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)1.378
R-factor (%)6.5
Data Collection and Refinement

The data was collected on a Bruker SMART APEX CCD area-detector diffractometer.[1] A multi-scan absorption correction was applied to the data.[3] The structure was solved using direct methods and refined on F².[3]

ParameterValue
DiffractometerBruker SMART APEX CCD
Absorption CorrectionMulti-scan
Measured Reflections10072
Independent Reflections1920
Reflections with I > 2σ(I)1745
R_int0.035
R[F² > 2σ(F²)]0.065
wR(F²)0.163
Goodness-of-fit (S)1.12
Molecular Structure and Intermolecular Interactions

The molecular structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is characterized by a planar nitrophenoxy group and a non-planar propanoic acid moiety. The crystal packing is primarily governed by a network of hydrogen bonds and π–π stacking interactions.[1][4]

Crystal_Packing cluster_dimer Centrosymmetric Dimer cluster_chain Polymeric Chain cluster_stacking π-π Stacking Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B O-H···O Hydrogen Bonds (R²₂(8) motif) Dimer_1 Dimer 1 Dimer_2 Dimer 2 Dimer_1->Dimer_2 C-H···O Interactions Ring_1 Benzene Ring (Molecule 1) Ring_2 Benzene Ring (Molecule 2) Ring_1->Ring_2 Offset π-π Stacking (3.8643 Å)

Caption: Key intermolecular interactions in the crystal structure.

Hydrogen Bonding:

In the crystal, molecules of 2-Methyl-2-(4-nitrophenoxy)propanoic acid form centrosymmetric dimers through strong intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[1][4] This interaction results in the formation of an R²₂(8) ring motif.[1] These dimers are further connected into chains along the b-axis by weak C—H···O interactions.[1][4]

π–π Stacking Interactions:

The crystal packing is further stabilized by offset π–π stacking interactions between the benzene rings of adjacent molecules.[1][4] The centroid-to-centroid distance between these stacked rings is 3.8643 (17) Å.[1] These interactions play a crucial role in the overall stability of the crystal lattice.

Conclusion

The detailed crystallographic analysis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid provides invaluable information for understanding its solid-state properties and for guiding future drug design efforts. The formation of robust hydrogen-bonded dimers and the presence of significant π–π stacking interactions are key features of its crystal structure. This knowledge can be leveraged by researchers and drug development professionals to design new fibrate derivatives with improved efficacy and pharmacokinetic properties. The provided experimental protocols offer a reliable foundation for the synthesis and crystallization of this and related compounds, ensuring the availability of high-quality materials for further investigation.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. IUCr Journals. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Navarrete-Vázquez, G., Villalobos-Molina, R., Estrada-Soto, S., Ortiz-Andrade, R., & Tlahuext, H. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Structurally analogous to the fibrate class of drugs, this compound is of significant interest for its potential antidyslipidemic properties.[1][2] Fibrates are known to exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor regulating lipid metabolism.[1][3] This guide outlines a logical, multi-step assay cascade designed to first establish the primary mechanism of action through a PPARα activation assay, then validate this activity by measuring downstream target gene expression, and finally, to conduct an early-stage safety assessment via a hepatotoxicity screen. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction and Scientific Background

2-Methyl-2-(4-nitrophenoxy)propanoic acid belongs to the fibrate class of lipid-modifying agents, which are therapeutically employed in the management of dyslipidemia.[1] The primary molecular targets of fibrates are the Peroxisome Proliferator-Activated Receptors (PPARs), a subfamily of nuclear receptors that function as ligand-activated transcription factors.[4] There are three main PPAR isoforms: α, γ, and δ (also known as β/δ), each with distinct tissue distribution and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, making it a central regulator of lipid homeostasis.[3]

Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5][6] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglycerides. Given the structural characteristics of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, it is hypothesized to function as a PPARα agonist. The following protocols provide a robust framework to test this hypothesis and characterize its cellular activity.

Core Signaling Pathway: PPARα Activation

The diagram below illustrates the canonical signaling pathway for PPARα activation, which forms the mechanistic basis for the assays described in this guide.

Caption: Canonical PPARα signaling pathway.

Primary Assay: PPARα Transactivation (Luciferase Reporter)

This cell-based reporter assay is the gold standard for quantifying the functional activity of potential PPARα agonists in a high-throughput format.[6] It utilizes a host cell line engineered to express PPARα and a reporter gene (e.g., firefly luciferase) under the transcriptional control of a PPRE promoter. Agonist binding to PPARα drives the expression of luciferase, which is quantified by measuring luminescence.

Principle of the Assay & Experimental Workflow

The workflow involves seeding the reporter cells, treating them with a dilution series of the test compound, and measuring the resulting luminescent signal, which is directly proportional to the level of PPARα activation.

Luciferase_Workflow cluster_workflow PPARα Luciferase Assay Workflow A 1. Seed Reporter Cells (e.g., Huh7-PPRE-Luc) in 96-well plate B 2. Incubate (e.g., 24 hours) A->B D 4. Treat Cells with compounds B->D C 3. Prepare Compound Dilutions (Test & Control) C->D E 5. Incubate (e.g., 18-24 hours) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis (Fold Activation, EC50) G->H

Caption: High-level workflow for the PPARα reporter assay.

Materials and Reagents
ReagentRecommended Source/ExamplePurpose
PPARα Reporter Cell LineHuh7-PPRE-Luc, HEK293-hPPARα-GAL4Engineered cells for detecting PPARα activation
Cell Culture MediumDMEM, high glucoseCell growth and maintenance
Fetal Bovine Serum (FBS)Standard or Charcoal-StrippedSource of growth factors (Stripped reduces background)
Positive ControlGW7647 (potent PPARα agonist)To validate assay performance and normalize data
Test Compound Stock2-Methyl-2-(4-nitrophenoxy)propanoic acid in DMSO (e.g., 10 mM)The compound under investigation
Luciferase Assay SystemPromega Bright-Glo™, ONE-Glo™Lysis buffer and luciferase substrate for signal generation
Opaque White 96-well PlatesCorning®, Greiner Bio-One®For cell culture and minimizing well-to-well crosstalk
Detailed Protocol

Day 1: Cell Seeding

  • Culture the PPARα reporter cells according to the supplier's instructions. Ensure cells are healthy and in the logarithmic growth phase.

  • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1.0 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Compound Treatment

  • Prepare Compound Dilutions:

    • Perform a serial dilution of the 10 mM 2-Methyl-2-(4-nitrophenoxy)propanoic acid stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 100 µM).

    • Prepare dilutions for the positive control, GW7647 (e.g., final concentration of 1 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells (perform in triplicate).

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Day 3: Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's protocol.

  • Add 100 µL of the luciferase reagent to each well.

  • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis.

  • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Average the raw luminescence units (RLU) for each set of triplicates.

  • Calculate the "Fold Activation" for each concentration relative to the vehicle control:

    • Fold Activation = (RLU of Test Compound) / (Average RLU of Vehicle Control)

  • Plot the Fold Activation (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

Trustworthiness Check: The assay is considered valid if the positive control (GW7647) shows a robust fold activation (typically >10-fold) and the Z'-factor for the plate is > 0.5.

Secondary Assay: Target Gene Expression (qRT-PCR)

To confirm that the transcriptional activation observed in the reporter assay translates to the regulation of endogenous genes, we will measure the mRNA levels of known PPARα targets using quantitative real-time PCR (qRT-PCR).[7] This step provides crucial mechanistic validation.

Protocol
  • Cell Culture and Treatment:

    • Seed a suitable liver cell line with endogenous PPARα expression (e.g., HepG2, primary human hepatocytes) in a 12-well plate.

    • Treat cells with the vehicle, a positive control (GW7647), and 2-Methyl-2-(4-nitrophenoxy)propanoic acid at concentrations around its calculated EC₅₀ for 24 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for target genes and a housekeeping gene, and the synthesized cDNA.

    • Run the reaction on a real-time PCR system.

Gene TargetPrimer Sequence (Forward/Reverse) - ExampleBiological Role in Lipid Metabolism
CPT1A F: 5'-GAC GAT GCA CGC TGG TGA G-3'R: 5'-GGC TGG AAG TTG GGG TCT C-3'Carnitine Palmitoyltransferase 1A: Rate-limiting enzyme for mitochondrial fatty acid oxidation.
CD36 F: 5'-GGC TGT GAC TTA TTA GGG AAG C-3'R: 5'-TCC GAT GGC AAG TCT CAT TTC-3'Fatty Acid Translocase: Facilitates the uptake of long-chain fatty acids into cells.
ACTB F: 5'-CAT GTA CGT TGC TAT CCA GGC-3'R: 5'-CTC CTT AAT GTC ACG CAC GAT-3'β-actin (Housekeeping Gene): Used for normalization of gene expression data.
Data Analysis

Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method. The results should be expressed as fold change in mRNA levels compared to the vehicle-treated cells. A significant increase in CPT1A and CD36 mRNA levels following treatment would validate the compound's role as a functional PPARα agonist.

Tertiary Assay: Hepatotoxicity Screening

As the liver is the primary site of action for PPARα agonists, it is essential to perform an early assessment of potential cytotoxicity.[8][9] A simple cell viability assay can provide an initial therapeutic window.

Protocol
  • Cell Culture and Treatment:

    • Seed HepG2 cells (a human liver carcinoma cell line commonly used for toxicology screening[10]) in a 96-well plate.

    • Treat cells with a broad concentration range of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (e.g., from 1 µM to 200 µM) for 24-48 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control for cytotoxicity.

  • Viability Assessment:

    • Use a commercial cytotoxicity assay kit, such as one based on Calcein AM (measures membrane integrity of live cells) or MTS/MTT (measures metabolic activity).[11]

    • Follow the manufacturer's protocol to add the reagent and measure the resulting fluorescence or absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot cell viability (%) against the log of the compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Interpretation: The therapeutic index can be estimated by comparing the cytotoxicity (CC₅₀) with the potency (EC₅₀). A large ratio (CC₅₀ / EC₅₀) is desirable, indicating that the compound is active at concentrations well below those that cause toxicity.

References

  • Navarrete-Vázquez, G., et al. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, PMID: 21581242. [Link]

  • Eto, H., et al. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols, 2(3), 100744. [Link]

  • Gupta, D., et al. (2008). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry, 283(48), 33448–33457. [Link]

  • Sirenko, O., et al. (2014). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies, 12(1), 43-54. [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. INDIGO Biosciences Website. [Link]

  • Gómez-Lechón, M. J., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología, 31(1), 11-19. [Link]

  • Sullivan, L. B., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11), e2877. [Link]

  • Wang, T., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2588-2602. [Link]

  • Balasubramaniyan, V., et al. (2013). Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. [Link]

  • Wolf, C. J., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Toxicology and Chemistry, 41(11), 2739-2751. [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience Website. [Link]

  • Araújo, V. R., et al. (2021). Lipid Metabolism in Bovine Oocytes and Early Embryos under In Vivo, In Vitro, and Stress Conditions. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Robles-Díaz, M., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(19), 11925. [Link]

  • Takeuchi, S., et al. (2010). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 56(4), 471-476. [Link]

  • Eto, H., et al. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem Database. [Link]

  • Navarrete-Vázquez, G., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Pharmaceuticals, 15(1), 93. [Link]

  • Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • INDIGO Biosciences. (n.d.). Hepatotoxicity Assay Kit. INDIGO Biosciences Website. [Link]

  • Li, Y., et al. (2021). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Tsou, T. C., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in molecular biology, 1099, 211-219. [Link]

  • Gómez-Lechón, M. J., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Characterizing 2-Methyl-2-(4-nitrophenoxy)propanoic acid with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a structural analog of fibric acid derivatives, a class of compounds known for their therapeutic effects in treating dyslipidemia, heart disease, and diabetic complications.[1][2] Specifically, it is a bioisostere of clofibric acid, where a nitro group replaces the chlorine atom.[1] Fibrates primarily exert their lipid-modifying effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-inducible transcription factors that regulate the expression of genes involved in lipid metabolism and energy homeostasis.[3][4]

This document provides a comprehensive guide for researchers to characterize the biological activity of 2-Methyl-2-(4-nitrophenoxy)propanoic acid using a strategic cascade of cell-based assays. The protocols herein are designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to elucidate the compound's specific mechanism of action by investigating its effects on PPAR subtypes.

The Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs exist in three main isoforms with distinct tissue distribution and physiological roles:[4][5][6]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and brown adipose tissue.[4][5][6] Its activation stimulates β-oxidation and energy expenditure.[4]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis, glucose homeostasis, and lipid storage.[4][5][6]

  • PPARβ/δ: Ubiquitously expressed and plays a role in lipid homeostasis and energy utilization.[4][6]

Given the structural similarity of 2-Methyl-2-(4-nitrophenoxy)propanoic acid to fibrates, it is hypothesized to function as a PPAR agonist. The following assay cascade is designed to test this hypothesis systematically.

Recommended Assay Cascade

A tiered approach is crucial for efficiently characterizing a novel compound. This workflow ensures that data from foundational assays inform the design and interpretation of more complex, mechanism-specific experiments.

Assay_Cascade A Phase 1: Cytotoxicity Screening (MTT Assay) B Phase 2: Mechanistic Elucidation (PPAR Reporter Gene Assay) A->B Determine Non-Toxic Concentration Range (IC50) C Phase 3: Apoptosis Confirmation (Annexin V / Caspase-3 Assay) A->C If Significant Cytotoxicity Observed D Data Interpretation & Conclusion B->D Identify Target Receptor (EC50) (PPARα, γ, β/δ) C->D Determine Mechanism of Cell Death

Figure 1: A logical workflow for characterizing the cellular effects of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Phase 1: General Cytotoxicity and Viability Screening

Core Principle: Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound affects basic cellular health. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is proportional to the number of viable cells.[7][8] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]

MTT_Principle cluster_cell Metabolically Active Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Quantification

Figure 2: Principle of the MTT cell viability assay.

Protocol 1: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Cell Line: HepG2 (human liver carcinoma), a common model for xenobiotic metabolism and liver function.[10]

  • Compound: 2-Methyl-2-(4-nitrophenoxy)propanoic acid, dissolved in DMSO to create a 100 mM stock solution.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

  • Apparatus: 96-well flat-bottom plates, multichannel pipette, microplate reader.

2. Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. The final concentrations should range from low micromolar to high millimolar (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells (medium only).

  • Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.

ParameterDescriptionExpected Outcome
Untreated Control Cells with medium only100% Viability (Baseline)
Vehicle Control Cells with DMSO>95% Viability
Positive Control Cells + Doxorubicin (10 µM)<20% Viability
Test Compound Cells + Serial DilutionsDose-dependent decrease in viability
IC₅₀ Value Concentration for 50% viability lossDefines the cytotoxic potential

Table 1: Controls and expected outcomes for the MTT assay.

Phase 2: Mechanistic Elucidation via Reporter Gene Assay

Core Principle: To determine if the compound activates PPARs, a luciferase reporter gene assay is the gold standard.[11] This assay uses a plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. When a PPAR agonist binds to and activates the receptor, the PPAR/RXR heterodimer binds to the PPRE, driving the expression of luciferase. The resulting light output is proportional to receptor activation.[12][13]

Reporter_Assay cluster_nucleus Cell Nucleus PPAR PPAR-LBD PPRE PPRE PPAR->PPRE Dimer Binds DNA RXR RXR RXR->PPRE Dimer Binds DNA Luc Luciferase Gene Transcription Transcription & Translation PPRE->Transcription Activates Luciferase Luciferase (Enzyme) Transcription->Luciferase Light Light Output (Luminescence) Luciferase->Light Reaction Compound Test Compound (Agonist) Compound->PPAR Binds Luciferin Luciferin (Substrate) Luciferin->Light Reaction

Figure 3: Principle of a PPAR-luciferase reporter gene assay.

Protocol 2: PPARα/γ Dual-Luciferase Reporter Assay

1. Materials and Reagents:

  • Cell Line: HEK293T cells (human embryonic kidney), chosen for their high transfection efficiency.

  • Plasmids:

    • Expression plasmid for human PPARα or PPARγ.

    • Reporter plasmid with a PPRE-driven firefly luciferase gene (e.g., pGL4.29[luc2P/PPRE/Hygro]).

    • Control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.[13]

  • Reagents: Lipofectamine 2000 or similar transfection reagent, Opti-MEM, Dual-Luciferase® Reporter Assay System (Promega).

  • Positive Controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ).[14]

2. Step-by-Step Methodology:

  • Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well in 100 µL of DMEM with 10% FBS into a white, clear-bottom 96-well plate. Incubate for 24 hours.

  • Transfection: For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid. Add the transfection reagent according to the manufacturer's protocol.

  • Replace the medium in the wells with the transfection mix. Incubate for 6 hours, then replace with fresh culture medium. Incubate for another 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive controls in serum-free medium. The concentration range should be based on the non-toxic doses identified in the MTT assay.

  • Replace the medium with the compound dilutions. Incubate for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Add 50 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence (LUM1).

    • Add 50 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure luminescence again (LUM2).

3. Data Analysis and Interpretation:

  • Normalize Data: For each well, calculate the Relative Response Ratio (RRR): RRR = LUM1 / LUM2.

  • Calculate Fold Induction: Normalize the RRR of treated wells to the RRR of vehicle control wells: Fold Induction = RRR_Treated / RRR_Vehicle.

  • Plot Fold Induction against the log of the compound concentration.

  • Use a non-linear regression to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

ParameterDescriptionExpected Outcome
Vehicle Control Transfected cells + DMSOBaseline luciferase activity (1-fold induction)
Positive Control (Rosi) Transfected cells + RosiglitazoneStrong, dose-dependent increase in PPARγ activity
Test Compound Transfected cells + Serial DilutionsDose-dependent increase in PPAR activity (if agonist)
EC₅₀ Value Potency of the compound as an agonistLower EC₅₀ indicates higher potency

Table 2: Controls and expected outcomes for the PPAR reporter assay.

Phase 3: Apoptosis Confirmation (Conditional)

Core Principle: If significant cytotoxicity is observed in Phase 1, it is critical to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V assay detects an early marker of apoptosis.[15] In healthy cells, phosphatidylserine (PS) is on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[15][16] This is often co-stained with a viability dye like Propidium Iodide (PI) to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[17]

Protocol 3: Annexin V/PI Apoptosis Assay

1. Materials and Reagents:

  • Cell Line: HepG2 or another relevant cell line.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Positive Control: Staurosporine or another known apoptosis inducer.

  • Apparatus: Flow cytometer.

2. Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

3. Data Analysis and Interpretation:

  • The flow cytometer will generate a quadrant plot:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Final Data Synthesis and Conclusion

By following this assay cascade, researchers can build a comprehensive profile of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. The MTT assay will define its therapeutic window, while the reporter gene assay will confirm its activity and selectivity towards PPAR isoforms, providing a quantitative measure of its potency (EC₅₀). Should the compound exhibit off-target cytotoxicity, the apoptosis assay will clarify the underlying mechanism. Together, these data provide a robust foundation for further preclinical development and confirm its hypothesized mechanism as a PPAR-targeting agent.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • García-Ortega, H., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. [Link]

  • Gesto, D., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 89. [Link]

  • Karmaus, A. L., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological Sciences, 181(1), 54–68. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • Karmaus, A. L., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. PubMed Central. [Link]

  • Capelli, D., et al. (2013). Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists. PubMed Central. [Link]

  • Samadder, P., et al. (2019). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 95(1), 85-95. [Link]

  • Xu, H. E., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17156–17170. [Link]

  • Kniewald, J., et al. (2004). ALTERNATIVE MODELS FOR TOXICITY TESTING OF XENOBIOTICS. Arhiv za higijenu rada i toksikologiju, 55(4). [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10). [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?[Link]

  • Wang, N., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4819. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed Central. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

  • Let's Talk Academy. (2025). Predicting Xenobiotic Toxicity Using the MTS Assay in Drug Discovery. [Link]

  • Let's Talk Academy. (2025). Predicting Xenobiotic Toxicity Using the MTS Assay in Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. [Link]

  • Liu, K., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry, 48(7), 2262–2265. [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2025). Exploration of xenobiotic metabolism within cell lines used for Tox21 chemical screening. [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across...[Link]

  • Frontiers. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S248-S254. [Link]

Sources

Application Note & Protocol: Determining the In Vitro Dose-Response Curve of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for establishing a dose-response curve for the compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid. As a member of the fibrate class of drugs, this compound is of interest for its potential antidyslipidemic activity.[1][2] Understanding its potency and efficacy through dose-response analysis is a critical step in preclinical drug development. This guide will detail the scientific rationale behind the experimental design, provide a step-by-step protocol for an in vitro cytotoxicity assay, and outline the necessary data analysis to determine key parameters such as the IC50 value.

Introduction: The Scientific Rationale

2-Methyl-2-(4-nitrophenoxy)propanoic acid is structurally related to fibrates, a class of drugs known to modulate lipid metabolism.[1] Fibrates primarily act as agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides.

While the primary therapeutic effect of fibrates is on lipid metabolism, it is crucial to assess their potential for off-target effects, such as cytotoxicity, at various concentrations. A dose-response curve provides a quantitative measure of the relationship between the concentration of a compound and its biological effect. In this context, we will focus on assessing the cytotoxic effects of 2-Methyl-2-(4-nitrophenoxy)propanoic acid on a relevant cell line. The resulting sigmoidal curve will allow for the determination of the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency in causing cell death.[3]

This protocol is designed to be a self-validating system, incorporating appropriate controls and replicates to ensure the reliability and reproducibility of the results.

Experimental Design: A Strategic Approach

The experimental workflow is designed to systematically assess the cytotoxicity of the compound across a range of concentrations.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Line Selection & Culture D Cell Seeding in 96-Well Plate A->D B Compound Stock Solution Preparation C Serial Dilution of Compound B->C E Compound Treatment C->E D->E F Incubation E->F G Cell Viability Assay (e.g., MTT, PrestoBlue) F->G H Data Acquisition (Plate Reader) G->H I Data Normalization H->I J Non-linear Regression (Sigmoidal Curve Fit) I->J K IC50 Determination J->K Sigmoidal_Curve cluster_curve Sigmoidal Dose-Response Curve A 100% Inhibition B 50% Inhibition (IC50) E A->E C 0% Inhibition F B->F D Log [Compound Concentration] E->F G F->G H F->H

Caption: A typical sigmoidal dose-response curve illustrating the IC50.

IC50 Determination and Interpretation

The IC50 value is automatically calculated by the curve-fitting software and represents the concentration of the compound required to inhibit the biological process (in this case, cell viability) by 50%. [3][4]

  • Potency: A lower IC50 value indicates higher potency.

  • Therapeutic Index: The IC50 value for cytotoxicity can be compared to the effective concentration (EC50) for the desired therapeutic effect to estimate the therapeutic index, a measure of the drug's safety margin.

Data Presentation

Summarize the quantitative data in a clear and concise table.

Parameter Value 95% Confidence Interval
IC50 (µM)[Calculated Value][Lower Bound] - [Upper Bound]
Hill Slope[Calculated Value][Lower Bound] - [Upper Bound]
[Calculated Value]N/A
  • R² (Coefficient of Determination): This value indicates the goodness of fit of the curve to the data. A value closer to 1.0 suggests a better fit.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E, E64(12), o2261. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PubMed, PMID: 21581242. [Link]

  • Harter, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Zhang, Y. (2013). Statistical Methods for Patient Chemosensitivity Prediction Based on In Vitro Dose-Response Data and a Modified Expectation-Maximization (EM) Algorithm for Regression Analysis of Data with Non-ignorable Non-response. D-Scholarship@Pitt. [Link]

  • Mi, H., et al. (2008). Dose-response curve and area under the curve for assessing the toxicity of chemicals. Journal of Zhejiang University. Science. B, 9(1), 39-45. [Link]

  • Keenan, H. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • ResearchGate. (n.d.). How to calculate IC50 for my dose response? [Link]

Sources

Application Note: A Comprehensive Strategy for the Analysis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a fibric acid derivative with potential therapeutic applications as an antidyslipidemic agent.[1][2] As with any drug candidate, a thorough understanding of its metabolic fate is a cornerstone of the development process. Characterizing the biotransformation of a new chemical entity (NCE) is critical for elucidating its pharmacokinetic profile, identifying potentially active or toxic metabolites, and ensuring its overall safety and efficacy.[3] The complex nature of biological matrices, coupled with the often low concentrations of metabolites, presents a significant analytical challenge.

This application note provides a comprehensive, multi-platform strategy for the robust identification, structural elucidation, and quantification of metabolites of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. We will detail field-proven protocols that integrate in vitro metabolism, state-of-the-art sample preparation, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to provide a self-validating framework for researchers, scientists, and drug development professionals.

Predicted Metabolic Pathways: A Rationale for Analysis

Before embarking on an analytical workflow, it is crucial to predict the likely metabolic transformations of the parent compound. The structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid possesses several functional groups susceptible to enzymatic modification by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[4][5]

Key Metabolic Sites:

  • Nitro Group: The aromatic nitro group is a prime candidate for reduction to a nitroso, hydroxylamino, and ultimately an amino group. This is a common metabolic pathway for xenobiotics containing a nitro moiety.

  • Aromatic Ring: The phenyl ring can undergo Phase I hydroxylation at various positions, catalyzed by CYP enzymes.

  • Carboxylic Acid: The propanoic acid group is a key site for Phase II conjugation, particularly glucuronidation, to form an acyl glucuronide.

  • Ether Linkage: While generally stable, ether cleavage is a possible, though often minor, metabolic route.

These predictions allow us to anticipate the mass shifts of potential metabolites, guiding their detection in subsequent LC-MS analysis.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-Methyl-2-(4-nitrophenoxy) propanoic acid M1 Amino Metabolite (Nitro Reduction) Parent->M1 Nitroreductases M2 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M2 CYP450 M3 4-Nitrophenol (Ether Cleavage) Parent->M3 CYP450 M4 Acyl Glucuronide (Conjugation) Parent->M4 UGTs M5 Glucuronide/Sulfate Conjugate M2->M5 UGTs / SULTs

Caption: Predicted metabolic pathways for 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Integrated Analytical Workflow

A robust analysis requires a multi-step, logical workflow. Our recommended approach ensures that metabolites are reliably generated, cleanly extracted, and confidently identified and quantified. This workflow is designed to minimize matrix effects and maximize data quality at each stage.

G cluster_workflow Analytical Workflow A Step 1: In Vitro Metabolite Generation (Liver S9 Fractions) B Step 2: Sample Cleanup (Protein Precipitation) A->B C Step 3: Metabolite Screening (HR-LC-MS/MS) B->C D Step 4: Structure Elucidation (NMR Spectroscopy) C->D Isomers or Novel Structures E Step 5: Targeted Quantification (LC-MS/MS - MRM) C->E Major Metabolites F Step 6: Method Validation E->F

Caption: Integrated workflow for metabolite identification and quantification.

Part 1: Protocol for In Vitro Metabolite Generation

Rationale: To identify metabolites, we must first generate them in a controlled and reproducible manner. In vitro models, such as liver S9 fractions, provide a cost-effective and high-throughput method to simulate hepatic metabolism.[6][7] The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive view of metabolic pathways when supplemented with the appropriate cofactors.[6]

Materials:

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid (parent compound)

  • Pooled Human Liver S9 Fraction

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Methanol (LC-MS Grade)

  • Incubator/shaking water bath set to 37°C

Protocol:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer, the NADPH regenerating system, and UDPGA.

  • Pre-incubation: Add the liver S9 fraction to the master mix. The final protein concentration should be approximately 1 mg/mL. Gently vortex and pre-incubate the mixture for 5 minutes at 37°C to acclimate the enzymes.

  • Initiate Reaction: Spike the mixture with the parent compound (e.g., from a 1 mM stock in methanol to a final concentration of 10 µM). Prepare a negative control by adding the parent compound to an identical mixture where the NADPH regenerating system has been replaced with buffer (to identify non-enzymatic degradation) and a vehicle control containing no parent compound.

  • Incubation: Incubate all tubes at 37°C in a shaking water bath for 60 minutes. Time-course experiments (e.g., 0, 15, 30, 60, 120 min) can be performed to monitor metabolite formation kinetics.

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound). This step simultaneously terminates enzymatic activity and begins the protein precipitation process.

  • Store: Vortex the quenched samples and store at -20°C for at least 20 minutes to ensure complete protein precipitation before proceeding to the next step.

Part 2: Protocol for Biological Sample Preparation

Rationale: Biological samples from in vitro incubations or in vivo studies (e.g., plasma) are complex matrices containing high concentrations of proteins, salts, and lipids that can interfere with analysis.[8] Protein precipitation is a crucial and effective method to remove these interferences, preventing column clogging, improving peak shape, and reducing ion suppression in the mass spectrometer.[9] Using a cold organic solvent enhances the efficiency of protein removal.

Materials:

  • Quenched sample from Part 1 or plasma/serum sample.[10]

  • Ice-cold Acetonitrile (LC-MS Grade)

  • Centrifuge capable of >12,000 x g and 4°C

  • Sample vials

Protocol:

  • Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. For the quenched S9 samples from Part 1, the protein precipitation is already initiated.

  • Vortex: Vortex all samples vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 4°C for 15 minutes at >12,000 x g to pellet the precipitated proteins and other cellular debris.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the pellet and transfer it to a clean sample vial.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase (e.g., 50:50 water:acetonitrile). This step concentrates the analytes.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before injection into the LC-MS system.

Part 3: Analytical Techniques for Metabolite Analysis

High-Resolution LC-MS/MS for Screening and Identification

Rationale: Liquid chromatography coupled with high-resolution mass spectrometry (HRMS) is the definitive tool for metabolite screening.[11][12] It offers high sensitivity for detecting low-abundance metabolites and provides accurate mass measurements (<5 ppm), which are used to propose elemental compositions for the parent compound and its metabolites. Data-dependent MS/MS acquires fragmentation spectra of detected ions, providing structural information for identification.[13]

Protocol:

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for a wide range of drug-like molecules and their metabolites.[14]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of both polar metabolites and the more non-polar parent drug.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
MS Ionization Electrospray Ionization (ESI), Positive & Negative Mode SwitchingAcquiring data in both polarities is essential as different metabolites may ionize preferentially in one mode.[15]
MS Acquisition Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 5 most intense ions)This allows for untargeted detection of all ions (Full Scan) and subsequent fragmentation for structural clues (dd-MS/MS).

Data Analysis Strategy:

  • Metabolite Prediction: Use software to predict the exact masses of likely metabolites (e.g., +16 Da for hydroxylation, -46 Da for nitro-reduction to amino, +176 Da for glucuronidation).

  • Extracted Ion Chromatograms (EICs): Extract chromatograms for the predicted m/z values from the full scan data.

  • Comparative Analysis: Compare the chromatograms of the incubated sample against the negative control. Peaks present only in the active incubation are potential metabolites.

  • MS/MS Fragmentation Analysis: Analyze the fragmentation pattern of the potential metabolite and compare it to the fragmentation of the parent drug. Common fragments suggest a structural relationship, helping to pinpoint the site of modification.

NMR Spectroscopy for Definitive Structural Elucidation

Rationale: While MS/MS is powerful, it often cannot definitively distinguish between positional isomers (e.g., hydroxylation at different positions on the aromatic ring). NMR spectroscopy is the gold standard for unambiguous structure determination.[8] By analyzing the chemical shifts and couplings between nuclei, the exact molecular structure can be confirmed.[16][17]

Protocol (for a major, isolated metabolite):

  • Sample Preparation: This requires a significantly larger amount of metabolite than LC-MS. Scale up the in vitro incubation and use preparative or semi-preparative HPLC to isolate and purify the metabolite of interest. The purified fraction is then dried and reconstituted in a deuterated solvent (e.g., Methanol-d4).

  • 1D ¹H NMR: This is the primary experiment to observe all proton signals. The chemical shifts and splitting patterns (multiplicity) provide initial information about the proton's chemical environment.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks within the molecule.[16]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing carbon chemical shift information and confirming C-H connectivities.

  • Structure Confirmation: By integrating the data from all NMR experiments, one can piece together the complete molecular structure and definitively identify the site of metabolic modification, resolving any ambiguities from the MS data.[18]

Part 4: Quantitative Analysis and Method Validation

Rationale: Once key metabolites are identified, quantifying their levels in biological fluids is essential for pharmacokinetic modeling. Targeted LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity for quantification.[13] A validated method ensures that the results are accurate, reliable, and reproducible.[19][20]

Protocol:

  • MRM Transition Optimization: For the parent drug and each major metabolite, infuse a standard solution into the mass spectrometer to determine the optimal precursor ion (Q1) and the most stable, intense product ions (Q3). At least two transitions (one for quantification, one for qualification) should be used for each analyte.[15]

  • Calibration Curve & QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the parent drug and synthesized metabolite standards into the same biological matrix (e.g., blank plasma) as the study samples.[21]

  • Analysis: Analyze the study samples, calibration curve, and QCs using the optimized, targeted LC-MRM-MS method.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of analytes in the study samples by interpolating their peak area ratios from this curve.

Method Validation: The analytical method must be validated to ensure its performance. The following table summarizes key validation parameters.

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix.Ensures the signal being measured is only from the target analyte.
Linearity R² ≥ 0.99 for the calibration curve.Confirms a proportional response of the instrument to changes in analyte concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration on the curve with precision (%CV) ≤ 20% and accuracy (%RE) within ±20%.[22]Defines the lowest concentration that can be reliably measured.
Accuracy Mean concentration of QC samples should be within ±15% of the nominal value (±20% at LLOQ).Measures how close the experimental value is to the true value.
Precision The coefficient of variation (%CV) of QC samples should not exceed 15% (20% at LLOQ).Measures the reproducibility of the results (both within a run and between runs).
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a clean solution.Evaluates the degree of ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability is confirmed under various conditions (freeze-thaw, short-term bench-top, long-term storage).Ensures that the analyte does not degrade during sample collection, storage, and processing.[23]

Conclusion

The analysis of drug metabolites is a complex but essential component of pharmaceutical research and development. The integrated workflow presented in this application note provides a robust and scientifically sound strategy for tackling this challenge. By combining predictive metabolism, efficient in vitro generation, clean sample preparation, and the synergistic power of high-resolution LC-MS/MS and NMR, researchers can confidently identify, elucidate, and quantify the metabolites of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Adherence to rigorous method validation principles ensures the integrity and trustworthiness of the resulting data, paving the way for a comprehensive understanding of the compound's pharmacokinetic and safety profile.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, PMID: 21581242. [Link]

  • Torres-Gómez, H., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2145. [Link]

  • Ma, H., & He, L. (2007). LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online. [Link]

  • Ma, H., & He, L. (2007). LC-MS-Based Metabolomics in Drug Metabolism. ResearchGate. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Griffin, J. L. (2003). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH National Center for Biotechnology Information. [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. [Link]

  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • Jenkins, K. M., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH National Center for Biotechnology Information. [Link]

  • Hahne, T., et al. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]

  • Miners, J. O., et al. (2006). Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed. [Link]

  • Almási, A., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]

  • Shi, X., et al. (2023). NMR Based Methods for Metabolites Analysis. ACS Publications. [Link]

  • Teav, T., et al. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. NIH National Center for Biotechnology Information. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Creative Biolabs. [Link]

  • JEOL. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. JEOL. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. MetwareBio. [Link]

  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. NIH National Center for Biotechnology Information. [Link]

  • Lu, H., et al. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • BioPharma Services. (n.d.). BA Method Validation: Active Metabolites. BioPharma Services. [Link]

  • Siddiqui, M. R., et al. (2017). Validation of Analytical Methods. ResearchGate. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

  • Al-Lahham, S., et al. (2019). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff Website. [Link]

  • Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

  • Mahale, S., & Shinde, D. (2014). Metabolite Identification in NMR-based Metabolomics. ResearchGate. [Link]

  • Donato, M. T., et al. (2015). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • Godzien, J., et al. (2015). Method validation strategies involved in non-targeted metabolomics. Future Science. [Link]

  • Campos, D., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. [Link]

  • Zelena, E., et al. (2009). Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • Prasain, J. (n.d.). Qualitative and quantitative analysis/method validation in metabolomics. SlidePlayer. [Link]

  • Chowdhury, S. K., & Prusoff, W. H. (2004). Analytical strategies for identifying drug metabolites. PubMed. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Derivatization of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a key scaffold in medicinal chemistry, and the subsequent development of its ester and amide derivatives. Rooted in established chemical principles, this document explains the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for creating compound libraries for structure-activity relationship (SAR) studies. We cover the foundational Williamson ether synthesis, ester hydrolysis, Fischer esterification, and activated amide coupling, complete with step-by-step instructions, characterization guidelines, and potential therapeutic applications.

Introduction: The Significance of the Aryloxypropanoic Acid Scaffold

2-Methyl-2-(4-nitrophenoxy)propanoic acid belongs to the aryloxypropanoic acid class of compounds. This structural motif is of significant interest in drug discovery and development. It is a bioisostere of clofibric acid, a foundational member of the fibrate class of drugs used as therapeutic agents in the treatment of dyslipidemia (abnormal lipid levels).[1] Fibrates primarily exert their lipid-lowering effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in regulating lipid metabolism.[2][3]

The core value of 2-Methyl-2-(4-nitrophenoxy)propanoic acid lies in its versatile carboxylic acid functional group. This group serves as a chemical handle for the synthesis of a diverse array of derivatives, such as esters and amides. By systematically modifying this position, researchers can fine-tune the molecule's physicochemical properties—including solubility, lipophilicity, and metabolic stability—to optimize its pharmacokinetic and pharmacodynamic profiles. This guide provides the essential synthetic blueprints to build a focused library of these derivatives for screening and lead optimization.

Synthesis of the Parent Compound

The synthesis of the title compound is a reliable two-step process commencing with a nucleophilic substitution to form an ether linkage, followed by the hydrolysis of an ester to unmask the desired carboxylic acid.[1][4][5]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4-Nitrophenol 4-Nitrophenol Intermediate_Ester Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate 4-Nitrophenol->Intermediate_Ester Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate->Intermediate_Ester Final_Acid 2-Methyl-2-(4-nitrophenoxy)propanoic acid Intermediate_Ester->Final_Acid LiOH or NaOH THF/MeOH/H2O

Caption: Synthesis workflow for the parent compound.

Principle of Synthesis

The initial reaction is a classic Williamson ether synthesis , an SN2 reaction where a phenoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.[6][7][8][9] In this case, the weakly acidic 4-nitrophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic 4-nitrophenoxide. This attacks ethyl 2-bromo-2-methylpropionate to displace the bromide leaving group, forming the ether bond.[6][10] The subsequent step is a saponification (base-catalyzed ester hydrolysis), where hydroxide ions attack the electrophilic carbonyl carbon of the ethyl ester, leading to the formation of a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid product.[11][12]

Protocol 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

Materials:

  • 4-Nitrophenol

  • Ethyl 2-bromo-2-methylpropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Butan-2-one (MEK) or Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the chosen solvent (e.g., butan-2-one, ~10 mL per gram of 4-nitrophenol).[10]

  • Stir the mixture vigorously and heat to reflux for 1-2 hours to ensure formation of the potassium phenoxide salt.[10]

  • Add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise to the refluxing mixture.[10]

  • Continue to heat the reaction at reflux, monitoring its progress by Thin Layer Chromatography (TLC). The reaction can take several hours (8-24 hours) to reach completion.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the solid cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester, which can be used in the next step or purified further by distillation or chromatography.[10]

Protocol 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

Materials:

  • Crude Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • 10% Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude ester from the previous step in a 3:2:1 mixture of THF/MeOH/H₂O.

  • Add LiOH (5 eq) or NaOH (5 eq) to the solution and stir at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting ester spot is consumed.

  • After completion, carefully acidify the reaction mixture to a pH of ~2 by adding 10% HCl solution. This will protonate the carboxylate salt, causing the product to precipitate.

  • Remove the bulk of the organic solvents (THF and MeOH) via rotary evaporation.

  • Extract the remaining aqueous mixture with a suitable organic solvent like CH₂Cl₂ or EtOAc (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a solid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., chloroform, ethyl acetate/hexanes) to afford a yellow solid.[1]

Development of Key Derivatives

The carboxylic acid moiety is a prime target for derivatization. Here, we present protocols for creating two of the most valuable classes of derivatives in drug discovery: esters and amides.

Ester Derivatives via Fischer Esterification

G Parent_Acid 2-Methyl-2-(4-nitrophenoxy)propanoic acid Ester_Product Ester Derivative Parent_Acid->Ester_Product Alcohol Alcohol (R-OH) (e.g., Methanol, Ethanol) Alcohol->Ester_Product catalyst H₂SO₄ (cat.) Reflux catalyst->Ester_Product

Caption: Workflow for Fischer Esterification.

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[14] The alcohol then acts as a nucleophile, attacking this carbon. To drive the equilibrium towards the ester product, it is crucial to either use a large excess of the alcohol (which can often serve as the solvent) or to remove the water byproduct as it forms.[13]

Protocol 3: General Protocol for Synthesis of Alkyl Esters

Materials:

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Desired Alcohol (e.g., Methanol, Ethanol, Isopropanol) - Anhydrous grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate or Diethyl Ether

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the parent acid (1.0 eq) in a large excess of the desired alcohol (can be 20-50 eq, serving as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%).

  • Heat the mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[15]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Amide Derivatives via Acyl Chloride Intermediate

G Parent_Acid 2-Methyl-2-(4-nitrophenoxy)propanoic acid Acyl_Chloride Acyl Chloride Intermediate Parent_Acid->Acyl_Chloride SOCl₂ Reflux Amide_Product Amide Derivative Acyl_Chloride->Amide_Product Base (e.g., Et₃N) Amine Amine (R₂NH) (e.g., Aniline, Benzylamine) Amine->Amide_Product

Caption: Workflow for Amide Synthesis via Acyl Chloride.

Principle: Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be "activated." A common and effective method is to convert the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[16][17][18][19] The resulting acyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form the desired amide. A non-nucleophilic base, such as triethylamine (Et₃N), is typically added to scavenge the HCl byproduct generated in the final step.[19]

Protocol 4: General Protocol for Synthesis of Amides

Materials:

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired Primary or Secondary Amine

  • Triethylamine (Et₃N) or Pyridine

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure: Step A: Formation of the Acyl Chloride

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Suspend or dissolve the parent acid (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used immediately in the next step.[17]

Step B: Reaction with Amine

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Characterization and Data Analysis

Confirmation of the successful synthesis of the parent compound and its derivatives requires a suite of analytical techniques.[20][21]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of key functional groups and the connectivity of atoms.

  • FTIR Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), ester (~1735 cm⁻¹), or amide (~1650 cm⁻¹), and the N-O stretches of the nitro group (~1520 and 1345 cm⁻¹).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of the purity of a solid compound.

Expected Analytical Data Summary
CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)[M+H]⁺ (m/z)
Parent Acid 10.0-12.0 (br s, 1H, -COOH), 8.2 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 1.6 (s, 6H, -C(CH₃)₂)2500-3300 (br, O-H), 1705 (C=O), 1520, 1345 (NO₂)226.07
Methyl Ester Deriv. 8.2 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.7 (s, 3H, -OCH₃), 1.6 (s, 6H, -C(CH₃)₂)1735 (C=O), 1520, 1345 (NO₂), 1250 (C-O)240.08
N-Benzyl Amide Deriv. 8.2 (d, 2H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 7.0 (d, 2H, Ar-H), 6.5 (br t, 1H, -NH), 4.4 (d, 2H, -CH₂-), 1.6 (s, 6H, -C(CH₃)₂)3300 (N-H), 1650 (C=O, Amide I), 1550 (N-H bend, Amide II), 1520, 1345 (NO₂)315.13

Potential Applications and Future Directions

Derivatives of 2-Methyl-2-(4-nitrophenoxy)propanoic acid are primarily of interest as modulators of lipid metabolism, analogous to fibrate drugs.[22][23] The primary molecular target for fibrates is PPARα.[3][24]

Caption: General mechanism of PPARα agonist action.

Mechanism of Action: As PPAR agonists, these compounds can bind to and activate PPARs, which are transcription factors that regulate genes involved in lipid and glucose metabolism.[25][26] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2] This action modulates gene expression, leading to increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides, and increased production of apolipoproteins A-I and A-II, which raises HDL ("good") cholesterol levels.[2][22]

Future Research: The derivatives synthesized using these protocols should be subjected to a battery of in vitro and in vivo assays to:

  • Determine their potency and efficacy as PPARα, PPARγ, or dual agonists.[27]

  • Evaluate their effects on lipid profiles in animal models of dyslipidemia.

  • Assess their pharmacokinetic properties (absorption, distribution, metabolism, excretion).

  • Screen for potential off-target effects or toxicities.[28]

By systematically exploring the structure-activity relationships of this compound class, these protocols serve as a foundational step toward the discovery of novel therapeutics for metabolic disorders.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr. Retrieved from [Link]

  • Das, D., Sahoo, P., & Roy, S. (2011). Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor.
  • Tetrahedron Letters. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Jialal, I., & Singh, G. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., Grimaldi, P. A., Kadowaki, T., Lazar, M. A., O'Rahilly, S., Palmer, C. N., Plutzky, J., Reddy, J. K., Spiegelman, B. M., Staels, B., & Wahli, W. (2006). The mechanisms of action of PPARs. Journal of the American Society of Nephrology, 17(5 Suppl 2), S4-9.
  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
  • Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ASM Journals. (2022). Antifungal Activity of Fibrate-Based Compounds and Substituted Pyrroles That Inhibit the Enzyme 3-Hydroxy-methyl-glutaryl-CoA Reductase of Candida glabrata (CgHMGR), Thus Decreasing Yeast Viability and Ergosterol Synthesis. Antimicrobial Agents and Chemotherapy, 66(6), e0229821.
  • Kumar, S., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

  • Keating, G. M. (2012). Fenofibrate: A review of its use in dyslipidaemia. Drugs, 72(15), 1989-2026.
  • Dean, E. W. (1913). On the Hydrolysis of Esters of Substituted Aliphatic Acids. American Journal of Science, s4-35(210), 505-512.
  • Hughes, T. S., Giri, P. K., de Vera, I. M., Marciano, D. P., & Kojetin, D. J. (2014). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR research, 2014, 375852.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., Judge, V., & Narang, R. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(4), 435-444.
  • Chem LibreTexts. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. Retrieved from [Link]

  • Thompson Rivers University. (n.d.).
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

  • US Cardiology Review. (2002). Fibrates — The Other Life-saving Lipid Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). PPAR agonist. Retrieved from [Link]

  • ACS Publications. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 923-925.
  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2261.
  • RxList. (2024). How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work?. Retrieved from [Link]

  • Kim, Y. W., & Kim, S. C. (2005). Reaction Kinetics and Critical Phenomena: Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water. International Journal of Thermophysics, 26(4), 1025-1034.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Level Up RN. (2021, September 25). Fibric Acid Derivatives (Fibrates) - Gemfibrozil, Fenofibrate: Pharmacology for Nursing | @LevelUpRN [Video]. YouTube. Retrieved from [Link]

  • Zailan, F. D., et al. (2024). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.
  • IUCr Journals. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this two-step synthesis. We will address common experimental challenges, explain the underlying chemical principles, and offer robust troubleshooting strategies to ensure a successful and reproducible outcome.

Overall Synthesis Workflow

The synthesis of the target compound is typically achieved in a two-step process. First, a Williamson ether synthesis is performed between 4-nitrophenol and an alkyl bromide to form an ester intermediate. This is followed by a saponification (base-catalyzed hydrolysis) of the ester to yield the final carboxylic acid product.[1][2][3]

Synthesis_Workflow A 4-Nitrophenol + Ethyl 2-bromo-2-methylpropionate B Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) A->B Reactants C Intermediate: Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate B->C Formation D Step 2: Saponification (Base, Solvent, RT) C->D Hydrolysis E Crude Product Mixture D->E F Acidification & Workup (HCl, Extraction) E->F G Final Product: 2-Methyl-2-(4-nitrophenoxy)propanoic acid F->G Purification

Caption: Overall workflow for the two-step synthesis of the target acid.

Frequently Asked Questions (FAQs)

Q1: Why is this synthesis performed in two steps instead of directly reacting 4-nitrophenol with 2-bromo-2-methylpropanoic acid?

A1: While a direct one-step reaction seems more efficient, it is problematic. The intended nucleophile (4-nitrophenoxide) is basic, and the electrophile (2-bromo-2-methylpropanoic acid) has an acidic proton on its carboxyl group. This would lead to a rapid and unproductive acid-base reaction, consuming the base and preventing the desired SN2 reaction. By using the ethyl ester of the bromo-acid, we "protect" the acidic group, allowing the Williamson ether synthesis to proceed as intended. The ester is then easily hydrolyzed in a separate step to yield the final product.[1][3]

Q2: What are the primary safety considerations for this synthesis?

A2:

  • 4-Nitrophenol: Moderately toxic and can be harmful if ingested, inhaled, or absorbed through the skin. It is a slightly yellow crystalline material.[4]

  • Ethyl 2-bromo-2-methylpropionate: This is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.

  • Bases: Strong bases like Lithium Hydroxide (LiOH) are corrosive. Potassium Carbonate (K2CO3) is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Acetonitrile, methanol, and dichloromethane are flammable and/or toxic. Ensure all heating steps (e.g., reflux) are performed with proper condenser setups and there are no ignition sources nearby.

Q3: What is the mechanism of the first step, the Williamson Ether Synthesis?

A3: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The base (e.g., K2CO3) deprotonates the acidic 4-nitrophenol to form the 4-nitrophenoxide ion. This potent nucleophile then attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide leaving group in a single, concerted step to form the C-O ether bond.[5][6]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol Ar-OH Phenoxide Ar-O⁻ 4-Nitrophenol->Phenoxide Base B: Protonated_Base B-H⁺ Alkyl_Halide R-Br Ether_Product Ar-O-R Alkyl_Halide->Ether_Product Leaving_Group Br⁻ Phenoxide_ion Ar-O⁻ Phenoxide_ion->Alkyl_Halide Attack

Caption: The SN2 mechanism of Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Intermediate Ester (Step 1)

Q: I ran the reaction between 4-nitrophenol and ethyl 2-bromo-2-methylpropionate, but my TLC plate shows mostly unreacted starting material and the final yield is very low. What went wrong?

A: This is a common issue that can stem from several factors related to reaction conditions and reagent quality. Let's break down the possibilities.

Potential Cause Explanation & Validation Solution
1. Incomplete Deprotonation The 4-nitrophenoxide is the active nucleophile. If the 4-nitrophenol is not fully deprotonated, the reaction rate will be slow. The pKa of 4-nitrophenol is ~7.1, making it significantly more acidic than phenol, so a mild base like K2CO3 should be sufficient. However, if the base is old or hydrated, its effectiveness is reduced.• Use fresh, anhydrous K2CO3. Consider gently heating the K2CO3 under vacuum before use to remove moisture.• Ensure at least 2 equivalents of base are used relative to the 4-nitrophenol to drive the equilibrium towards the phenoxide.[1]• Monitor the reaction mixture; the formation of the yellow 4-nitrophenoxide ion provides a visual cue.[4][7]
2. Competing E2 Elimination The electrophile, ethyl 2-bromo-2-methylpropionate, has its leaving group on a tertiary carbon. Tertiary alkyl halides strongly favor elimination (E2) over substitution (SN2), especially with a strong base.[5][6] This side reaction consumes your electrophile, forming ethyl methacrylate.• Use a milder base (K2CO3 is a good choice) rather than strong bases like NaH or alkoxides, which would significantly increase elimination.• Avoid excessively high temperatures. Refluxing in acetonitrile is a standard condition that balances reaction rate with minimizing side reactions.[1]
3. Insufficient Reaction Time/Temp The SN2 reaction, while effective, may require sufficient thermal energy and time to go to completion, especially given the steric hindrance around the tertiary carbon. The literature protocol specifies refluxing for 8 hours.[1][8]• Ensure the reaction is maintained at a steady reflux. Use a heating mantle with a temperature controller.• Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after 8 hours, consider extending the reflux time.
4. Poor Solvent Quality Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. If the solvent is wet (contains water), it can hydrolyze the ethyl 2-bromo-2-methylpropionate, reducing its availability for the main reaction.[9][10]• Use anhydrous or freshly distilled acetonitrile for the reaction.
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Step 1 check_tlc Analyze crude reaction mixture by TLC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present side_product Unknown side products observed? sm_present->side_product No cause_sm Potential Causes: - Ineffective base - Insufficient time/temp - Reagent quality sm_present->cause_sm Yes cause_sp Potential Cause: - E2 Elimination Side Reaction side_product->cause_sp Yes success Proceed to Hydrolysis. Optimize purification. side_product->success No / Minor solution_sm 1. Use fresh, anhydrous base (2 eq). 2. Ensure proper reflux for ≥8h. 3. Use anhydrous solvent. cause_sm->solution_sm Solutions solution_sp 1. Avoid overly strong bases. 2. Do not use excessive heat. 3. Confirm identity via NMR if possible. cause_sp->solution_sp Solutions

Caption: Decision tree for troubleshooting low yield in the Williamson ether synthesis step.

Problem 2: Incomplete Hydrolysis or Difficulty Isolating the Final Product (Step 2)

Q: After the saponification step, I still have starting ester in my product. Alternatively, after acidification, my product oiled out and I can't get it to crystallize. What should I do?

A: These workup and purification challenges are critical to obtaining the final, pure compound. Incomplete hydrolysis and poor isolation are often linked.

Potential Cause Explanation & Validation Solution
1. Incomplete Saponification The ester group is sterically hindered by the two adjacent methyl groups, which can slow down the rate of hydrolysis. Insufficient base, reaction time, or poor solvent choice can lead to an incomplete reaction.• Use a strong base like LiOH, which is highly effective for saponification. A significant excess (e.g., 5 equivalents) is recommended to drive the reaction to completion.[1]• Allow the reaction to stir at room temperature for at least 3 hours.[1][8] Monitor by TLC until the starting ester spot has completely disappeared.• The recommended THF/MeOH/H2O (3:2:1) solvent system is designed to solubilize both the relatively nonpolar ester and the aqueous base, facilitating the reaction. Ensure this ratio is used.[1]
2. Improper Acidification The product is isolated by protonating the carboxylate salt with a strong acid (e.g., HCl) to precipitate the neutral carboxylic acid. If the pH is not low enough, the product will remain partially dissolved as its salt form, leading to low recovery. If too much acid is added, it can complicate the workup.• After hydrolysis, cool the reaction mixture in an ice bath before acidifying. Add 10% HCl dropwise while stirring and monitoring the pH with pH paper or a meter. Aim for a final pH of ~1-2 to ensure complete protonation.
3. Product "Oiling Out" During acidification or crystallization, the product may separate as an oil instead of a solid if it is impure or if the solvent is not suitable. The melting point of the solid product is around 123°C (396 K).[1][8]• Ensure the hydrolysis was complete; unreacted ester is a common impurity that can inhibit crystallization.• After acidification and extraction into an organic solvent (like CH2Cl2 or EtOAc), thoroughly dry the organic layer with Na2SO4 or MgSO4.[1]• Concentrate the dried solution in vacuo to obtain a crude solid or oil. For crystallization, the literature reports success using chloroform.[1][8] Try dissolving the crude product in a minimal amount of hot chloroform and allowing it to cool slowly. If it still oils out, try a solvent/anti-solvent system (e.g., dissolve in dichloromethane, slowly add hexanes until cloudy, then cool).
4. Emulsion during Extraction The presence of partially hydrolyzed material or salts can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult and causing product loss.• If an emulsion forms, add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.• Allow the separatory funnel to stand for a longer period to allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.

Validated Experimental Protocol

This protocol is synthesized from established literature procedures.[1][8]

Reagent Summary Table
ReagentMolar Mass ( g/mol )RoleKey Considerations
4-Nitrophenol139.11Nucleophile PrecursorToxic. Acidity allows for use of mild base.
Ethyl 2-bromo-2-methylpropionate195.05ElectrophileLachrymator. Tertiary halide is prone to elimination.
Potassium Carbonate (K2CO3)138.21Base (Step 1)Anhydrous form is crucial. Mild base minimizes E2.
Acetonitrile (CH3CN)41.05Solvent (Step 1)Use anhydrous grade. Polar aprotic, ideal for SN2.
Lithium Hydroxide (LiOH)23.95Base (Step 2)Strong base for saponification. Corrosive.
THF/MeOH/H2O-Solvent (Step 2)Co-solvent system to ensure miscibility of reagents.
Hydrochloric Acid (HCl, 10%)36.46AcidUsed to protonate the carboxylate for product isolation.
Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 g, 7.19 mmol) and anhydrous potassium carbonate (1.99 g, 14.38 mmol, 2.0 eq).

  • Add anhydrous acetonitrile (~20-30 mL).

  • Begin stirring the mixture. To this suspension, add ethyl 2-bromo-2-methylpropionate (1.68 g, 8.63 mmol, 1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 8 hours. The solution should be a distinct yellow color.

  • Checkpoint: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The spot for 4-nitrophenol should diminish and a new, less polar product spot should appear.

  • After 8 hours, cool the reaction to room temperature and pour it into cold water (~50 mL).

  • The intermediate product may separate as an oil. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude ester, typically as a yellow oil or solid. This crude product is often pure enough to proceed to the next step.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Dissolve the crude ester from Step 1 in a solvent mixture of THF, MeOH, and H2O (3:2:1 ratio, ~30 mL total).

  • To this solution, add LiOH (0.86 g, 35.95 mmol, 5.0 eq).

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Checkpoint: Monitor the hydrolysis by TLC. The starting ester spot should be completely consumed, and a new, more polar spot (the carboxylate salt) should appear at the baseline.

  • After the reaction is complete, remove most of the organic solvents (THF, MeOH) in vacuo.

  • Cool the remaining aqueous residue in an ice bath. Carefully acidify the solution by adding 10% HCl dropwise until the pH is ~1-2. A yellow solid should precipitate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a yellow solid.

  • Purification: Recrystallize the crude solid from hot chloroform to obtain pure 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[1]

References
  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Siddiqui, Z. S., Kashmiri, M. A., & Ahmad, V. U. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan, 29(4), 352-356. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • Li, J., et al. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1.
  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, 64(Pt 12), o2261. [Link]

  • Giles, C. H., & Nakhwa, S. H. (1962). Note on stability of p-nitrophenol in aqueous solutions. Journal of Applied Chemistry, 12(6), 266-268. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Janine the Tutor. (2020, December 31). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. [Link]

  • Sandoval, G., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. UNICIENCIA, 34(2), 31-43. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. IUCr Journals. [Link]

  • Wikipedia contributors. (n.d.). 4-Nitrophenol. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • Sandoval, G., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Revistas.una.ac.cr. [Link]

  • Brainly. (2023). Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields 2-methylpropan-2-ol. [Link]

  • Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PubMed Central. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

Sources

optimizing reaction conditions for 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-Methyl-2-(4-nitrophenoxy)propanoic acid, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions and troubleshooting common experimental hurdles. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the reaction's nuances, ensuring both success and safety in the laboratory.

This section addresses fundamental questions regarding the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, providing a solid foundation for researchers new to this procedure.

Q1: What is the overall synthetic strategy for 2-Methyl-2-(4-nitrophenoxy)propanoic acid?

The synthesis is typically a two-step process.[1][2]

  • Williamson Ether Synthesis: This initial step involves the formation of an ether linkage. 4-nitrophenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (ethyl 2-bromo-2-methylpropionate) to form the intermediate, ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.[1][3]

  • Ester Hydrolysis: The ethyl ester intermediate is then hydrolyzed, typically under basic conditions (saponification), followed by an acidic workup to yield the final carboxylic acid product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[2][4]

Synthesis_Workflow Reactants 4-Nitrophenol + Ethyl 2-bromo-2-methylpropionate Step1 Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) Reactants->Step1 Intermediate Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF/MeOH) followed by Acidic Workup Intermediate->Step2 Product 2-Methyl-2-(4-nitrophenoxy)propanoic acid Step2->Product

Caption: Overall two-step synthesis workflow.

Q2: What is the mechanism of the Williamson ether synthesis in the first step?

The Williamson ether synthesis is a classic S_N_2 (bimolecular nucleophilic substitution) reaction.[5][6] The reaction proceeds via a concerted mechanism where the bond-forming and bond-breaking events occur simultaneously.[5] The nucleophilic phenoxide ion performs a "backside attack" on the carbon atom bearing the leaving group (in this case, bromide), leading to an inversion of stereochemistry if the carbon were chiral.[7]

Williamson_Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack 4-Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide (Nucleophile) 4-Nitrophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) TransitionState [Transition State] Phenoxide->TransitionState AlkylHalide Ethyl 2-bromo-2-methylpropionate (Electrophile) AlkylHalide->TransitionState EtherIntermediate Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate TransitionState->EtherIntermediate + Br⁻ Troubleshooting_Flow Start Low Yield in Step 1? Check_SM TLC shows mainly starting materials? Start->Check_SM Yes Check_Byproducts TLC shows many byproduct spots? Start->Check_Byproducts No Check_SM->Check_Byproducts No Solution_Base_Temp Action: 1. Check base quality/quantity. 2. Ensure proper reflux temp. 3. Increase reaction time. Check_SM->Solution_Base_Temp Yes Solution_Temp_SideReaction Action: 1. Lower reaction temperature. 2. Monitor for E2 byproducts. Check_Byproducts->Solution_Temp_SideReaction Yes Proceed Problem Solved Solution_Base_Temp->Proceed Solution_Temp_SideReaction->Proceed

Sources

Technical Support Center: A Guide to the Handling and Stability of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use and stability of this compound. As a bioisostere of clofibric acid, 2-Methyl-2-(4-nitrophenoxy)propanoic acid is of significant interest for its potential antidyslipidemic activity.[1][2][3] Ensuring its integrity throughout experimental workflows is paramount for obtaining reliable and reproducible results.

This document will provide you with the foundational knowledge to mitigate degradation, troubleshoot common experimental hurdles, and confidently integrate this compound into your research.

Section 1: Understanding the Stability Profile

While specific forced degradation studies on 2-Methyl-2-(4-nitrophenoxy)propanoic acid are not extensively available in the public domain, we can infer its stability profile by examining its structural motifs: the phenoxypropanoic acid core, the ether linkage, and the aromatic nitro group.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under certain conditions:

  • Hydrolysis of the Ether Linkage: The ether bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[4][5] This would lead to the formation of 4-nitrophenol and 2-hydroxy-2-methylpropanoic acid.

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive and can undergo degradation upon exposure to light, particularly UV radiation.[3][6] This can involve complex reaction pathways, including the reduction of the nitro group.

  • Thermal Decomposition: As an organic molecule with a nitro group, elevated temperatures can lead to decomposition. The melting point of the compound is reported to be 396 K (123 °C).[2] Thermal stress beyond this point is likely to cause significant degradation.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates, especially in the presence of reducing agents or under certain biological conditions.[7]

Degradation Pathways Potential Degradation Pathways of 2-Methyl-2-(4-nitrophenoxy)propanoic acid cluster_stressors Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Harsh pH Harsh pH Parent 2-Methyl-2-(4-nitrophenoxy)propanoic acid Harsh pH->Parent Hydrolysis Light (UV) Light (UV) Light (UV)->Parent Photodegradation High Temperature High Temperature High Temperature->Parent Thermal Decomposition Reducing Agents Reducing Agents Reducing Agents->Parent Reduction Hydrolysis_Products 4-Nitrophenol + 2-Hydroxy-2-methylpropanoic acid Parent->Hydrolysis_Products Photodegradation_Products Complex mixture of photoproducts Parent->Photodegradation_Products Thermal_Degradation_Products Various decomposition products Parent->Thermal_Degradation_Products Reduction_Product 2-Methyl-2-(4-aminophenoxy)propanoic acid Parent->Reduction_Product

Caption: Potential degradation pathways of 2-Methyl-2-(4-nitrophenoxy)propanoic acid under various stress conditions.

Recommended Storage and Handling

To minimize degradation, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down potential hydrolytic and thermal degradation pathways.
Light Protect from light. Store in an amber vial or a light-blocking container.The nitroaromatic moiety is susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.This minimizes the risk of oxidative degradation.
Form Store as a dry powder.The solid state is generally more stable than solutions.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the preparation and use of 2-Methyl-2-(4-nitrophenoxy)propanoic acid solutions in experimental settings.

Solubility Issues

Q1: My compound is not dissolving in aqueous buffers.

A1: 2-Methyl-2-(4-nitrophenoxy)propanoic acid is a carboxylic acid and its solubility is expected to be pH-dependent.

  • pH Adjustment: In acidic to neutral pH, the carboxylic acid will be protonated and less soluble in aqueous media. To increase solubility, try dissolving the compound in a slightly basic buffer (e.g., pH 7.5-8.5). The deprotonation of the carboxylic acid to a carboxylate salt will enhance its aqueous solubility.

  • Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental system, consider using a small amount of a water-miscible organic co-solvent.

    • Protocol for Preparing a Stock Solution:

      • Start by dissolving the compound in a minimal amount of an organic solvent such as DMSO, ethanol, or methanol.

      • Once fully dissolved, slowly add the aqueous buffer to the desired final concentration.

      • Vortex or sonicate briefly to ensure homogeneity.

      • Always prepare a vehicle control with the same concentration of the organic solvent to account for any effects of the solvent in your assay.

  • Salt Formation: For long-term storage of a stock solution, consider preparing a salt form by reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form the more soluble salt.

Q2: I observe precipitation when I dilute my stock solution into my cell culture medium.

A2: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium.

  • Decrease Final Concentration: The final concentration of the compound in your medium may be above its solubility limit. Try working with a lower final concentration.

  • Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final medium might be too low to maintain solubility. However, high concentrations of organic solvents can be toxic to cells. A careful balance is needed. It is advisable to keep the final concentration of DMSO below 0.5% in most cell-based assays.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound might help with solubility.

  • Method of Addition: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid dispersion and avoid localized high concentrations that can lead to precipitation.

Solubility Troubleshooting Troubleshooting Solubility Issues cluster_solutions_insoluble Solutions for Insolubility cluster_solutions_precipitation Solutions for Precipitation Start Start Insoluble Compound Insoluble in Aqueous Buffer Start->Insoluble Precipitation Precipitation on Dilution Start->Precipitation pH_Adjust Adjust pH to > 7.5 Insoluble->pH_Adjust Try First Co_Solvent Use Co-solvent (e.g., DMSO) Insoluble->Co_Solvent If pH fails Salt_Form Prepare Salt Form Insoluble->Salt_Form For Stock Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Easiest Fix Optimize_Solvent Optimize Co-solvent % Precipitation->Optimize_Solvent Pre_Warm Pre-warm Medium Precipitation->Pre_Warm Add_Dropwise Add Stock Dropwise Precipitation->Add_Dropwise

Caption: A flowchart for troubleshooting common solubility issues with 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Assay Interference

Q3: I am seeing unexpected results or high background in my biological assay.

A3: The nitroaromatic group can sometimes interfere with certain types of assays.

  • Fluorescence Interference: Nitro compounds can quench fluorescence. If you are using a fluorescence-based assay, check for potential quenching by running a control with your compound and the fluorescent probe in the absence of the biological system.

  • Redox Activity: The nitro group can be electrochemically active and may interfere with assays that rely on redox reactions (e.g., MTT or other tetrazolium-based viability assays). Consider using an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a protease-based viability assay.

  • Reactivity with Thiols: Some nitroaromatic compounds can react with sulfhydryl groups in proteins or assay reagents, such as dithiothreitol (DTT) or β-mercaptoethanol. If your assay buffer contains these reducing agents, consider if this could be a source of interference.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of carboxylic acids. Ethanol and methanol are also viable options. Always use high-purity, anhydrous solvents to prevent hydrolysis during storage.

Q5: How should I prepare my solutions for cell-based assays?

A5: Prepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate organic solvent like DMSO. For your experiment, dilute this stock solution into your cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent is low and consistent across all treatments, including the vehicle control.

Q6: Is the compound sensitive to freeze-thaw cycles?

A6: While specific data is unavailable, it is good practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the risk of degradation and moisture absorption.

Q7: What are the expected degradation products I should look for in a stability study?

A7: Based on the structure, the primary degradation products to monitor would be 4-nitrophenol (from ether hydrolysis) and 2-Methyl-2-(4-aminophenoxy)propanoic acid (from nitro group reduction). A stability-indicating analytical method, such as HPLC with UV or MS detection, should be developed to separate the parent compound from these potential degradants.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., Tlahuext, H., & Soriano-García, M. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Tlahuext, H., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chattopadhyay, M. K. (2014). Chemistory of Fibrates. The open medicinal chemistry journal, 8, 26–33. [Link]

  • Abreu, P. A., et al. (2018). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Bahekar, J. G., & Shinde, D. B. (2004). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 47(13), 3377-3384. [Link]

  • Albini, A., & Protti, S. (2016). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 105(4), 1369-1393. [Link]

  • Kumbhar, S. T., et al. (2013). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. Brazilian Journal of Pharmaceutical Sciences, 49(4), 815-824. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Asaad, N., & El-Houssini, O. M. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

Sources

Technical Support Center: Managing Off-Target Effects of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-2-(4-nitrophenoxy)propanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate and mitigate potential off-target effects in your experiments. While this compound holds promise, particularly in studies related to antidyslipidemic activity, a thorough understanding and characterization of its specificity are paramount for generating robust and reliable data.[1][2]

Section 1: Understanding the Challenge of Off-Target Effects

Off-target effects occur when a therapeutic agent or research compound interacts with unintended biological molecules, leading to unforeseen consequences that can impact both experimental outcomes and patient safety.[3] These interactions are a significant hurdle in drug development, contributing to a substantial number of clinical trial failures.[4][5] For a novel compound like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a proactive approach to identifying and managing these effects is crucial.

FAQ: Why should I be concerned about off-target effects with 2-Methyl-2-(4-nitrophenoxy)propanoic acid?

Section 2: A Phased Approach to Identifying Off-Target Effects

A systematic investigation is the most effective way to uncover and validate potential off-target interactions. This process can be broken down into three key phases: initial computational prediction, broad in vitro screening, and targeted in-cell validation.

Phase 1: In Silico Prediction of Potential Off-Targets

Before initiating wet-lab experiments, computational tools can provide a valuable first look at potential off-target interactions based on the chemical structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Q: What are the first steps to predict off-target effects?

A: The initial step involves using computational, or in silico, methods to predict potential off-target interactions.[7][8] These approaches compare the structure of your compound to databases of known ligands for a wide range of proteins.

  • Similarity-based methods: Tools like SEA (Similarity Ensemble Approach) can predict off-target interactions by comparing the 2D structure of your compound to ligands with known protein targets.[8]

  • Structure-based methods: If the 3D structure of your on-target protein is known, molecular docking simulations can be used to predict binding to other proteins with similar binding pockets.[8]

It's important to remember that these are predictions and require experimental validation.[7]

Phase 2: Broad In Vitro Off-Target Screening

The next step is to screen the compound against large panels of purified proteins to identify direct interactions.

Q: My computational analysis predicted several potential off-target kinases. What's the best way to test this experimentally?

A: Kinase profiling services are an excellent and direct way to assess the selectivity of your compound against a broad range of kinases.[9][10] These services typically perform biochemical assays that measure the ability of your compound to inhibit the activity of hundreds of purified kinases.[11]

Service TypeDescriptionKey Advantages
Kinome Profiling Quantitative screening against a large panel of purified kinases (e.g., >300 kinases).[9]Broad coverage of the kinome, provides quantitative IC50 or Ki values.
Safety Screening Panels Screening against a curated panel of targets known to be associated with adverse drug reactions.[12]Focuses on clinically relevant off-targets, cost-effective for initial safety assessment.
Cell Microarray Technology Assesses binding to a library of human plasma membrane and secreted proteins expressed in human cells.[13]Screens against properly folded proteins in a more native-like environment.
Experimental Protocol: General Kinase Profiling Assay
  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-(4-nitrophenoxy)propanoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound to the desired concentrations.

  • Kinase Reaction: In each well of a microplate, combine the kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted compound to the wells and incubate at a controlled temperature to allow for the enzymatic reaction.

  • Detection: Use a detection reagent that measures the amount of product formed (e.g., through luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Phase 3: In-Cell Validation of Off-Target Engagement

Positive hits from in vitro screens must be validated in a cellular context to confirm that the compound engages the off-target protein within a living system.

Q: I've identified a potential off-target from my in vitro screen. How can I confirm this interaction in my cell model?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[14][15][16] This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17]

Workflow for Off-Target Identification and Validation

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In-Cell Validation cluster_3 Phase 4: Functional Characterization a Compound Structure: 2-Methyl-2-(4-nitrophenoxy)propanoic acid b Computational Screening (e.g., SEA, Docking) a->b c List of Predicted Off-Targets b->c d Broad Panel Screening (e.g., Kinome Profiling) c->d Guide selection of in vitro screens e Biochemical Hits (Confirmed direct binding/inhibition) d->e f Cellular Thermal Shift Assay (CETSA) e->f Prioritize hits for in-cell validation g Proteome Profiling (e.g., TPP) e->g h Validated Off-Targets f->h g->h i Cell-Based Phenotypic Assays h->i j Knockdown/Knockout of Off-Target h->j k Confirmation of Off-Target Mediated Phenotype i->k j->k

Caption: A systematic workflow for identifying and validating off-target effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat your cell line of interest with either vehicle control or 2-Methyl-2-(4-nitrophenoxy)propanoic acid at various concentrations.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[14]

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific off-target protein of interest using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Q: Are there other methods to assess off-target effects across the entire proteome in an unbiased manner?

A: Yes, thermal proteome profiling (TPP) is a mass spectrometry-based extension of CETSA that allows for the unbiased identification of protein-ligand interactions across the entire proteome.[18] This technique can reveal unexpected off-targets without prior knowledge. Another approach is chemical proteomics, which uses chemical probes to identify the binding proteins of small molecules in cell lysates or living cells.[19]

Section 3: Troubleshooting and Mitigation Strategies

Once an off-target has been validated, the next step is to understand its contribution to the observed phenotype and to devise strategies to mitigate its effects.

Troubleshooting Guide
Observation Potential Cause Recommended Action
Inconsistent results in cell-based assays.Off-target effects are influencing the phenotype.Perform CETSA or TPP to identify potential off-targets. Validate the role of the off-target using genetic approaches (e.g., siRNA, CRISPR).
The compound shows higher potency in cells than in biochemical assays with the intended target.An off-target with higher affinity is present in the cells.Conduct broad-panel in vitro screening to identify high-affinity off-targets.
The observed phenotype does not align with the known function of the intended target.The phenotype is driven by an off-target.Use a structurally distinct compound that hits the same on-target to see if the phenotype is recapitulated.
Mitigation Strategies
  • Use of a Negative Control: Synthesize a structurally similar but inactive analog of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. This compound should not bind to the on-target or the identified off-target and can be used to control for non-specific effects.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the identified off-target protein. If the phenotype disappears upon knockdown/knockout in the presence of your compound, it confirms the off-target is responsible for that effect.

  • Dose-Response Analysis: Use the lowest effective concentration of your compound to minimize the engagement of lower-affinity off-targets.

  • Use of Orthogonal Approaches: Confirm key findings using a different method that does not rely on the small molecule inhibitor, such as genetic manipulation of the on-target protein.

Logical Flow for Mitigating a Validated Off-Target

a Validated Off-Target (from CETSA/TPP) b Is the off-target's function known to be related to the observed phenotype? a->b c Yes b->c d No b->d e Perform genetic knockdown/knockout of the off-target. c->e d->e f Does knockdown/knockout abrogate the phenotype? e->f g Yes f->g h No f->h i Conclusion: The phenotype is mediated by this off-target. g->i j Conclusion: The phenotype is likely mediated by the on-target or another unidentified off-target. h->j k Use structurally distinct on-target inhibitor as a control. h->k

Caption: A decision tree for confirming the functional relevance of a validated off-target.

Section 4: Concluding Remarks

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • Brown, K. K., & Wobst, H. J. (2021). Off-target effects of MEK inhibitors. Methods in Molecular Biology, 2262, 239-248. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Lattanzi, A., et al. (2020). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2115, 271-286. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Atkins, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1234567. [Link]

  • Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Miihkinen, M., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1215-1218. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Gaetani, M., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Keiser, M. J., et al. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 19, 41-52. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • Brieflands. (n.d.). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Piazza, I., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2631-2641. [Link]

  • Johnson, J. B., et al. (2005). Synthetic modification of the 2-oxypropionic acid moiety in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), and consequent antitumor effects. Part 4. Bioorganic & Medicinal Chemistry Letters, 15(15), 3545-3549. [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: 2-Methyl-2-(4-nitrophenoxy)propanoic Acid and Clofibric Acid in the Realm of Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Two Structurally Related Fibrates

In the landscape of antidyslipidemic drug discovery, the fibrate class of compounds has long been a cornerstone. Their mechanism of action, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), offers a powerful tool for modulating lipid metabolism. This guide provides a detailed comparative analysis of two key fibrates: the well-established clofibric acid and its bioisostere, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. While structurally similar, the subtle substitution of a chloro group with a nitro group presents intriguing questions about their comparative potency, efficacy, and potential off-target effects.

This document will delve into the known attributes of each compound, supported by available data. Crucially, where direct comparative data is absent in the current literature, we will propose a robust experimental framework to empower researchers to conduct their own head-to-head evaluations.

At a Glance: Chemical Structures and Physicochemical Properties

A foundational understanding of these molecules begins with their chemical identities.

Property2-Methyl-2-(4-nitrophenoxy)propanoic acidClofibric Acid
Molecular Formula C₁₀H₁₁NO₅C₁₀H₁₁ClO₃
Molecular Weight 225.20 g/mol 214.64 g/mol [1]
Appearance Yellow solidWhite to pale yellow solid
Key Structural Difference Nitro group (-NO₂) at the para position of the phenoxy ringChloro group (-Cl) at the para position of the phenoxy ring

2-Methyl-2-(4-nitrophenoxy)propanoic acid is recognized as a bioisostere of clofibric acid, where the chlorine atom is replaced by a nitro group.[2] This substitution can influence the electronic properties of the molecule, potentially impacting its interaction with the PPARα ligand-binding domain.

Mechanism of Action: The PPARα Signaling Axis

Both compounds are known to exert their primary effects through the activation of PPARα, a nuclear receptor that plays a critical role in lipid and lipoprotein metabolism.[3]

Figure 1: Simplified signaling pathway of PPARα activation by fibrates.

Upon entering the cell, these fibrates bind to and activate PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, as well as those that regulate lipoprotein metabolism, such as lipoprotein lipase (LPL) and apolipoproteins A-I and A-II. The net result is a decrease in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Comparative Performance: The Data Gap and a Proposed Path Forward

To address this, we propose a series of in vitro experiments designed to provide a comprehensive and directly comparable dataset for these two compounds.

Proposed Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Preparation cluster_potency Potency Assessment cluster_efficacy Efficacy Evaluation cluster_safety Safety Profiling Synthesis_M Synthesis of 2-Methyl-2- (4-nitrophenoxy)propanoic acid PPARa_Assay PPARα Reporter Gene Assay Synthesis_M->PPARa_Assay Synthesis_C Synthesis of Clofibric Acid Synthesis_C->PPARa_Assay Lipid_Accumulation In Vitro Lipid Accumulation Assay (Oil Red O Staining) PPARa_Assay->Lipid_Accumulation Cytotoxicity Cytotoxicity Assay (MTT) Lipid_Accumulation->Cytotoxicity Off_Target Off-Target Effects Profiling Cytotoxicity->Off_Target

Figure 2: Proposed experimental workflow for a head-to-head comparison.
Part 1: Synthesis of Compounds

Consistent and high-purity synthesis of both compounds is the essential first step for reliable comparative data.

  • Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid: This can be achieved by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ethyl ester.[2][4]

  • Synthesis of Clofibric Acid: A common method involves the condensation of p-chlorophenol with acetone and chloroform to yield the acid.[5]

Part 2: Comparative Potency Assessment

Objective: To determine and compare the potency of each compound in activating the human PPARα receptor.

Proposed Experiment: PPARα Luciferase Reporter Gene Assay

This assay provides a quantitative measure of PPARα activation by measuring the expression of a reporter gene (luciferase) under the control of a PPRE.

Detailed Protocol:

  • Cell Culture: Utilize a suitable human cell line, such as HepG2 (a human liver cancer cell line), that endogenously expresses PPARα or has been stably transfected to express the full-length human PPARα protein.

  • Transfection: Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of a PPRE upstream of the luciferase gene and a β-galactosidase expression vector (for normalization of transfection efficiency).

  • Treatment: After a 24-hour post-transfection period, treat the cells with a range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid and clofibric acid (e.g., from 1 nM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a known potent PPARα agonist (e.g., GW7647) as a positive control.

  • Lysis and Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize the luciferase readings.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.

Expected Outcome: A direct comparison of the EC50 values will reveal the relative potency of the two compounds in activating PPARα. A lower EC50 value indicates higher potency.

Part 3: Comparative In Vitro Efficacy

Objective: To assess and compare the ability of each compound to reduce lipid accumulation in a relevant cell model.

Proposed Experiment: Oil Red O Staining for Intracellular Lipid Accumulation

This assay allows for the visualization and quantification of neutral lipids within cells.

Detailed Protocol:

  • Cell Culture and Lipid Loading: Culture HepG2 cells and induce lipid accumulation by treating them with a high concentration of oleic acid for 24 hours.

  • Treatment: Treat the lipid-loaded cells with various concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid and clofibric acid for 48 hours.

  • Staining: Fix the cells and stain them with Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Extraction and Spectrophotometry: Elute the Oil Red O from the stained cells using isopropanol and measure the absorbance at a specific wavelength (typically around 500 nm) to quantify the amount of intracellular lipid.

  • Data Analysis: Compare the reduction in Oil Red O staining (and thus lipid content) at different concentrations of each compound.

Expected Outcome: This will provide a direct comparison of the efficacy of the two compounds in reducing intracellular lipid levels.

Part 4: Comparative Safety and Selectivity Profiling

Objective: To evaluate and compare the cytotoxicity and potential off-target effects of the two compounds.

Proposed Experiment 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well plate.

  • Treatment: Treat the cells with a wide range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid and clofibric acid for 24 and 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is lost) for each compound.

Expected Outcome: A comparison of the IC50 values will indicate the relative cytotoxicity of the two compounds. A higher IC50 value suggests lower cytotoxicity.

Proposed Experiment 2: PPAR Selectivity Profiling

Objective: To determine the selectivity of each compound for PPARα over other PPAR isoforms (PPARγ and PPARδ).

Method: Perform reporter gene assays as described in Part 2, but using cell lines engineered to express PPARγ or PPARδ.

Data Analysis: Compare the EC50 values for each compound across the three PPAR isoforms. A significantly lower EC50 for PPARα compared to PPARγ and PPARδ indicates selectivity.

Summary and Future Directions

While both 2-Methyl-2-(4-nitrophenoxy)propanoic acid and clofibric acid belong to the fibrate class and are expected to function as PPARα agonists, the impact of the nitro versus chloro substitution on their biological activity remains to be fully elucidated through direct comparative studies. The experimental framework proposed in this guide provides a clear and robust pathway for researchers to generate the necessary data to make informed decisions in their drug discovery and development programs.

By systematically evaluating their potency, in vitro efficacy, and safety profiles, the scientific community can gain a deeper understanding of the structure-activity relationships within this important class of compounds. This knowledge will be invaluable for the design of next-generation fibrates with improved therapeutic indices.

References

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Torres-Gómez, H., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Kersten, S., Desvergne, B., & Wahli, W. (2000). Peroxisome Proliferator-Activated Receptor alpha target genes. PPAR research, 2009, 812359. [Link]

  • PubChem. (n.d.). Clofibric acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 29(3), 1141-1145. [Link]

  • Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

Sources

Independent Verification of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, the quest for novel molecules to manage dyslipidemia remains a paramount objective. This guide provides an in-depth technical analysis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a compound of interest for its potential antidyslipidemic activity.[1][2] As a bioisostere of clofibric acid, a well-known lipid-lowering agent, this molecule presents a compelling case for investigation.[1] This document serves as a comprehensive resource for researchers, offering a comparative overview of its synthesis, theoretical mechanism of action, and a juxtaposition with established alternatives, namely fenofibrate and gemfibrozil. Crucially, this guide also highlights the current gaps in the experimental validation of 2-Methyl-2-(4-nitrophenoxy)propanoic acid and proposes a clear path forward for its independent verification.

Introduction: The Rationale for Investigating 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

Dyslipidemia, characterized by aberrant levels of plasma lipids and lipoproteins, is a major risk factor for cardiovascular disease. The fibrate class of drugs has been a cornerstone in the management of dyslipidemia for decades.[1] These agents primarily exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

2-Methyl-2-(4-nitrophenoxy)propanoic acid emerges as a molecule of interest due to its structural similarity to the fibrate pharmacophore.[1] The replacement of the para-chloro substituent of clofibric acid with a nitro group presents an intriguing chemical modification that warrants investigation into its potential impact on PPARα activation and subsequent lipid-lowering effects. This guide aims to provide a rigorous scientific framework for researchers interested in exploring the therapeutic potential of this compound.

Synthesis and Physicochemical Properties

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is a two-step process that is well-documented in the scientific literature.[1][2]

Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

  • In a round-bottom flask, dissolve 4-nitrophenol in a suitable aprotic solvent such as acetonitrile.

  • Add potassium carbonate as a base to the solution.

  • To this mixture, add ethyl 2-bromo-2-methylpropionate dropwise.

  • The reaction mixture is then heated under reflux for several hours to drive the reaction to completion.

  • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude ethyl ester.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • The crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is dissolved in a mixture of organic solvents (e.g., THF, methanol) and water.

  • An excess of a strong base, such as lithium hydroxide or sodium hydroxide, is added to the solution.

  • The mixture is stirred at room temperature for several hours to facilitate the hydrolysis of the ester.

  • Upon completion of the reaction, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a solid.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis A 4-Nitrophenol E Heat (Reflux) A->E B Ethyl 2-bromo-2-methylpropionate B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate E->F G Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate F->G J Acidification (HCl) G->J H LiOH or NaOH (Base) H->J I THF/Methanol/Water (Solvent) I->J K 2-Methyl-2-(4-nitrophenoxy)propanoic acid J->K caption Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Caption: A two-step synthesis of the target compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₅
Molecular Weight225.20 g/mol
AppearanceSolid
CAS Number17431-97-9

Theoretical Mechanism of Action: A Putative PPARα Agonist

The structural resemblance of 2-Methyl-2-(4-nitrophenoxy)propanoic acid to fibrates strongly suggests that its mechanism of action is likely mediated through the activation of PPARα.

PPARa_Mechanism cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gene Gene Transcription cluster_effects Biological Effects Ligand 2-Methyl-2-(4-nitrophenoxy)propanoic acid (or other fibrate) PPARa PPARα Ligand->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex Forms a heterodimer with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., LPL, APOA1) PPRE->TargetGenes Regulates Transcription Increased Transcription TargetGenes->Transcription LipidMetabolism Increased Fatty Acid Oxidation Increased Lipoprotein Lipase Activity Increased HDL Production Transcription->LipidMetabolism Outcome Lowered Triglycerides Increased HDL Cholesterol LipidMetabolism->Outcome caption Proposed mechanism of action via PPARα activation.

Caption: The proposed PPARα signaling pathway.

PPARα is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including:

  • Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.

  • Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in lipoproteins.

  • Apolipoprotein Synthesis: Modulation of the expression of apolipoproteins, such as ApoA-I and ApoA-II, which are key components of high-density lipoprotein (HDL).

The net effect of these transcriptional changes is a reduction in plasma triglyceride levels and an increase in HDL cholesterol levels.

Comparative Analysis with Established Alternatives

A thorough evaluation of a novel compound necessitates a direct comparison with existing standards. In the context of antidyslipidemic agents acting through PPARα, fenofibrate and gemfibrozil are the most relevant comparators.

CompoundChemical StructureIn Vitro Potency (PPARα EC₅₀)Commercial Availability (for research)
2-Methyl-2-(4-nitrophenoxy)propanoic acid Data not available Yes (e.g., BLDpharm, Hit2Lead)
Fenofibric acid (active metabolite of Fenofibrate)~1-10 µMYes (e.g., Sigma-Aldrich, Cayman Chemical)
Gemfibrozil ~25-50 µMYes (e.g., Sigma-Aldrich, Cayman Chemical)

It is critical to note that to date, no publicly available experimental data has been found to quantify the PPARα agonist activity or the hypolipidemic efficacy of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. The potency values for fenofibric acid and gemfibrozil are derived from various published studies and can vary depending on the specific assay conditions.

Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. It is a potent PPARα agonist and is widely prescribed for the treatment of hypertriglyceridemia and mixed dyslipidemia. Numerous clinical trials have demonstrated its efficacy in lowering triglycerides and increasing HDL cholesterol.

Gemfibrozil

Gemfibrozil is another established fibrate that activates PPARα. While effective in modifying lipid profiles, its use has been associated with a higher risk of drug-drug interactions, particularly with statins, compared to fenofibrate.

Independent Verification: A Proposed Experimental Workflow

The absence of performance data for 2-Methyl-2-(4-nitrophenoxy)propanoic acid underscores the necessity for independent verification. Researchers seeking to evaluate this compound should consider the following experimental workflow:

Verification_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies cluster_comparison Comparative Analysis A Compound Synthesis & Purity Analysis B PPARα Transactivation Assay (e.g., Luciferase Reporter Assay) A->B C Cell-based Lipid Accumulation Assay (e.g., Oil Red O Staining in Hepatocytes) B->C D Animal Model of Dyslipidemia (e.g., High-Fat Diet-fed Rodents) C->D E Dosing and Monitoring D->E F Plasma Lipid Profile Analysis (Triglycerides, HDL, LDL, Total Cholesterol) E->F G Head-to-Head Comparison with Fenofibrate and Gemfibrozil F->G caption Workflow for the independent verification of the target compound.

Caption: A proposed workflow for experimental validation.

In Vitro Assays
  • Purity and Identity Confirmation: The first step is to synthesize or procure 2-Methyl-2-(4-nitrophenoxy)propanoic acid and rigorously confirm its identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.

  • PPARα Transactivation Assay: A cell-based reporter gene assay is the gold standard for quantifying PPARα activation.[3] This assay typically involves cells co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. The luminescence signal is proportional to the degree of PPARα activation.

  • Cell-based Lipid Accumulation Assay: To assess the functional consequences of PPARα activation, an in vitro model using liver cells (e.g., HepG2) can be employed. The effect of the compound on intracellular lipid accumulation can be quantified using techniques like Oil Red O staining.[4]

In Vivo Studies
  • Animal Models of Dyslipidemia: Should the in vitro data be promising, the next step is to evaluate the compound's efficacy in a relevant animal model of dyslipidemia, such as rats or mice fed a high-fat diet.

  • Lipid Profile Analysis: The primary endpoint in these studies would be the measurement of plasma levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol following treatment with the compound.

Conclusion and Future Directions

2-Methyl-2-(4-nitrophenoxy)propanoic acid represents a rationally designed analog of the fibrate class of drugs with the potential to act as a PPARα agonist. Its straightforward synthesis and structural similarity to known antidyslipidemic agents make it an attractive candidate for further investigation. However, the current body of scientific literature lacks the crucial experimental data to validate its biological activity.

This guide provides a comprehensive overview of the existing knowledge and a clear roadmap for the independent verification of this compound. By following the proposed experimental workflow, researchers can systematically evaluate its potency as a PPARα agonist and its efficacy as a lipid-lowering agent. Such studies are essential to determine whether 2-Methyl-2-(4-nitrophenoxy)propanoic acid holds true promise as a novel therapeutic agent for the management of dyslipidemia.

References

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Tlahuext, H., et al. (2006). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5678-o5680. [Link]

  • INDIGO Biosciences. Human PPARα Reporter Assay Kit. [Link]

  • Schopfer, F. J., et al. (2010). Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS. Journal of Biological Chemistry, 285(16), 12321–12333. [Link]

  • Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

  • Fournier, P., et al. (1981). U.S. Patent No. 4,259,509. Washington, DC: U.S.
  • Behr, A. C., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 441, 152520. [Link]

  • PubChem. 2-(4-Nitrophenoxy)propanoic acid. [Link]

  • PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

  • Tsuchida, T., et al. (2014). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Journal of Pharmacological Sciences, 124(4), 513–518. [Link]

  • Pharmaoffer. FDA-Approved Gemfibrozil API Manufacturers & Suppliers. [Link]

  • Nishida, K., et al. (2018). Structure-activity Relationship Studies of Non-Carboxylic Acid Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) Dual Agonists. Chemical & Pharmaceutical Bulletin, 66(11), 1054–1060. [Link]

  • Kariya, C. G., et al. (1977). Comparison of hypocholesterolemic activity for cyclic analogs of clofibrate in normolipemic rats. Artery, 3(6), 526–535. [Link]

  • Pinheiro, T. S., et al. (2019). Principle of the in vitro PPARβ/δ transactivation assay. This assay is... ResearchGate. [Link]

  • Karkucinska-Wieckowska, A., et al. (2024). Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Kesselheim, A. S., et al. (2012). How Abbott's Fenofibrate Franchise Avoided Generic Competition. Archives of Internal Medicine, 172(7), 577–583. [Link]

  • Sankaranarayanan, S., et al. (2012). Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. ASSAY and Drug Development Technologies, 10(4), 356–367. [Link]

  • Schopfer, F. J., et al. (2010). Covalent peroxisome proliferator-activated receptor gamma adduction by nitro-fatty acids: selective ligand activity and anti-diabetic signaling actions. Journal of Biological Chemistry, 285(16), 12321–12333. [Link]

  • Goto, T., et al. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 52(5), 873–884. [Link]

  • BioAgilytix. (2022). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Wolf, D. C., et al. (2002). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 68(2), 417–425. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clofibrate? [Link]

  • Al-Ostath, A., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 27(25), 8888. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Clofibrate. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • LabCE. Pharmacology of Antihyperlipidemic Medications for Laboratory Professionals. [Link]

  • Anthem. (2019). Non Preferred Fenofibrate Agents. [Link]

  • Kumar, A., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 26(11), 3169. [Link]

  • Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(4), 479-488. [Link]

  • Patsnap Synapse. (2023). Deep Scientific Insights on Clofibrate's R&D Progress, Mechanism of Action, and Drug Target. [Link]

  • PubChem. 2-Methyl-2-[4-(Naphthalen-1-Yl)phenoxy]propanoic Acid. [Link]

  • Bertolini, G., et al. (2016). U.S. Patent No. 9,334,223. Washington, DC: U.S.
  • ChEMBL. Drug and Compound Questions. [Link]

  • Beaumont, V., et al. (1974). Comparative study of several hypolipidemic agents related to clofibrate. Atherosclerosis, 20(2), 141–153. [Link]

  • Sarkar, S., et al. (2013). Gemfibrozil and Fenofibrate, Food and Drug Administration-approved Lipid-lowering Drugs, Up-regulate Tripeptidyl-peptidase 1 in Brain Cells via Peroxisome Proliferator-activated Receptor α: IMPLICATIONS FOR LATE INFANTILE BATTEN DISEASE THERAPY. Journal of Biological Chemistry, 288(11), 7959–7971. [Link]

  • PubChem. Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl-. [Link]

  • PubChem. 2-Nitropropanoic acid. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Proactive Management of a Potentially Hazardous Substance

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-2-(4-nitrophenoxy)propanoic acid. As a compound combining a carboxylic acid moiety with a nitrophenolic structure, it requires careful management predicated on a thorough understanding of its potential hazards. While this molecule has shown potential in research for its anti-dyslipidemic activity, its structural components suggest it should be treated as a Particularly Hazardous Substance (PHS)[1]. This guide is designed for researchers and laboratory personnel, offering field-proven insights to ensure operational safety and environmental compliance. The core principle of this guide is that proper disposal is not an afterthought but an integral part of the experimental workflow.

Hazard Identification and Risk Assessment

The safe disposal of any chemical begins with a robust understanding of its intrinsic hazards. In the absence of a specific, published Safety Data Sheet (SDS) for 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a conservative risk assessment must be conducted based on its constituent functional groups: a propanoic acid and a 4-nitrophenol derivative.

  • Carboxylic Acid Group: This group imparts acidic and potentially corrosive properties. Similar short-chain carboxylic acids can cause skin burns and eye damage[2][3].

  • Nitrophenol Moiety: Nitrophenols as a class are designated as hazardous substances by the U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR)[4][5]. They are known for their toxicity upon ingestion, inhalation, or dermal absorption and pose a significant risk to aquatic life.

Based on this analysis, the compound must be handled as a substance with a high degree of acute toxicity and as an environmental hazard. Per the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), substances with high acute toxicity are classified as "Particularly Hazardous Substances," mandating stricter handling and disposal protocols[1][6].

Table 1: Inferred Hazard Profile and GHS Classification
Hazard ClassGHS Category (Inferred)PictogramSignal WordRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 2 or 3💀DangerBased on the known toxicity of nitrophenols[4][5].
Skin Corrosion/IrritationCategory 1BcorrosiveDangerDerived from the properties of propanoic acid[3].
Serious Eye DamageCategory 1corrosiveDangerCommon to both carboxylic acids and nitrophenols[3].
Hazardous to the Aquatic EnvironmentCategory 1 (Chronic)environmentWarningNitrophenols are very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound in any form—pure, in solution, or as waste—the following minimum PPE is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. A double layer is recommended.

  • Eye Protection: Use tightly fitting safety goggles or a full-face shield to protect against splashes.

  • Body Protection: A lab coat is standard. For handling larger quantities or in case of a spill, a chemically impervious apron or suit is required.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[7].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Never mix this waste stream with other chemical wastes unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container:

    • Solid Waste: For the pure compound or contaminated solids (e.g., weigh paper, contaminated paper towels), use a wide-mouth, sealable container made of high-density polyethylene (HDPE).

    • Liquid Waste: For solutions containing the compound, use a sealable, chemically compatible (HDPE or glass) container. Ensure the container is designed for liquids and has a screw-top cap[8]. Crucially, do not use metal containers , as the acidic nature of the waste may cause corrosion[3].

  • Affix a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. Do not wait until it is full. The label must be fully completed.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste[9]. This is an EPA requirement to prevent the release of hazardous vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Utilize secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks[9].

  • Request Pickup: Once the container is full or you are discontinuing the research, contact your institution's EHS department for pickup. Do not store more than 10 gallons of hazardous waste in your lab at any time[9].

Table 2: Hazardous Waste Label Requirements
FieldRequirementJustification
Generator Information Name, PI, Lab, Phone NumberEnsures traceability and accountability.
Accumulation Start Date Date first waste is addedFederal regulations limit accumulation time.
Chemical Contents List all components by full chemical name, including solvents. No formulas or abbreviations.Informs waste management personnel of the container's contents for safe handling and disposal.
Concentrations Provide an estimated percentage of each component.Critical for determining the appropriate disposal method (e.g., incineration, stabilization).
Hazard Pictograms Check all applicable GHS hazard boxes (e.g., Toxic, Corrosive, Environmental Hazard).Provides an immediate visual warning of the primary hazards.

Disposal Workflow and Prohibited Actions

The designated and legally compliant disposal route for nitrophenolic compounds is through a licensed hazardous waste management facility.

Diagram 1: Disposal Decision Workflow

This diagram outlines the procedural logic from waste generation to final disposal.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Disposal & Decontamination cluster_3 PROHIBITED ACTIONS gen Generate Waste (Solid, Liquid, or Contaminated Labware) container Select Appropriate, Compatible Waste Container gen->container Is waste solid or liquid? decon Decontaminate Glassware & Surfaces (See Section 6) gen->decon After experiment label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store keep_closed Keep Container Closed (Except when adding waste) store->keep_closed pickup Contact EHS for Pickup keep_closed->pickup Container is full incinerate Transport to Licensed Facility for High-Temperature Incineration pickup->incinerate sewer NO Sewer Disposal trash NO Regular Trash Disposal evap NO Evaporation in Fume Hood

Caption: Waste Management Workflow for 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Approved Disposal Method:
  • High-Temperature Incineration: The EPA identifies controlled incineration as the preferred disposal method for nitrophenols[5]. This process, typically carried out in a rotary kiln or fluidized bed incinerator at temperatures between 820–1,600°C, ensures complete destruction of the compound. Such facilities are equipped with scrubbers to neutralize harmful nitrogen oxide (NOx) gases produced during combustion[5].

Absolutely Prohibited Actions:
  • DO NOT Discharge to Sewer: This is strictly forbidden by the EPA's "Sewer Ban" under the Resource Conservation and Recovery Act (RCRA), particularly for hazardous pharmaceuticals and laboratory chemicals[10]. Nitrophenols are environmentally persistent and toxic to aquatic organisms, and wastewater treatment plants are not equipped to neutralize them.

  • DO NOT Dispose of in Regular Trash: The solid compound and any materials contaminated with it are considered hazardous waste and must not be placed in the municipal solid waste stream.

  • DO NOT Allow to Evaporate: Intentionally evaporating this compound, even in a fume hood, is considered an illegal form of waste treatment and is prohibited[9].

Spill and Decontamination Procedures

Accidents require a prepared response to mitigate exposure and environmental contamination.

For a Small Spill (<100 mL or 100 g):
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, wear a double layer of nitrile gloves, safety goggles, and a lab coat.

  • Neutralize and Absorb:

    • For a solid spill , gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • For a liquid spill , cover with a chemical absorbent pad or a neutralizer like sodium bicarbonate before absorbing. The acidic nature of the compound requires neutralization to reduce its corrosive hazard.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a decontamination solution (see below), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.

For a Large Spill (>100 mL or 100 g):
  • Evacuate the immediate area.

  • Notify your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Glassware and Surfaces:

All non-disposable glassware and equipment must be decontaminated before reuse.

  • Initial Rinse: Rinse the item with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This initial rinseate must be collected as hazardous waste .

  • Base Wash: Wash the item thoroughly with a basic solution (e.g., a laboratory detergent) to neutralize and remove any remaining acidic residue.

  • Final Rinse: Rinse thoroughly with deionized water.

References

  • (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid Material Safety Data Sheet. Cole-Parmer. [Link]

  • Toxicological Profile for Nitrophenols. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. (2010). ResearchGate. [Link]

  • Toxicological Profile for Nitrophenols. (2020). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-Nitrophenol Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

  • p-NITROPHENOL. Occupational Safety and Health Administration (OSHA). [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Managing Particularly Hazardous Substances (PHS). Vanderbilt University Environmental Health & Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. (2008). National Center for Biotechnology Information (PubMed). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Recovery Techniques Enabling Circular Chemistry from Wastewater. (2022). National Institutes of Health (NIH). [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Production of Carboxylic Acids from Waste Plastics. American Institute of Chemical Engineers (AIChE). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]

  • EHS Program Manual - Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.